Tuberosin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol |
InChI |
InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3 |
InChI Key |
ZBTYHECJEINCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tuberosin: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tuberosin, a naturally occurring pterocarpan with significant antioxidant and anti-inflammatory properties. It details the discovery of this compound, its primary natural sources, and methodologies for its isolation and characterization. Furthermore, this guide delves into the molecular mechanisms underlying its biological activities, with a focus on its role in modulating inflammatory signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key experimental workflows and signaling pathways are included to facilitate a deeper understanding of the core concepts.
Discovery and Natural Sources
Initial Discovery
This compound was first isolated and its structure elucidated in 1973 by B. S. Joshi and V. N. Kamat.[1][2] They identified it as a new pterocarpan from the tubers of Pueraria tuberosa DC., a plant used in traditional Indian medicine.[1][2][3] The structure was established as 6a,13a-dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3,6a-diol through spectral analysis.[1]
Natural Sources
The primary natural source of this compound is the tuberous roots of Pueraria tuberosa, a perennial climbing plant found in tropical parts of India.[3] This plant, also known as Indian Kudzu, has a long history of use in Ayurvedic medicine for various ailments.[3][4] this compound has also been reported in Pueraria montana var. lobata.
Isolation and Characterization
The isolation of this compound from its natural source, Pueraria tuberosa, involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol: Isolation of this compound
2.1.1. Plant Material and Extraction
-
Plant Material : Dried and powdered tubers of Pueraria tuberosa.
-
Soxhlet Extraction :
-
The powdered plant material is first defatted by extraction with hexane in a Soxhlet apparatus.
-
Following defatting, the material is successively extracted with ethanol. The ethanolic extract contains a mixture of phytochemicals, including this compound. The yield of the crude alcoholic extract is typically in the range of 12-18% w/w.
-
2.1.2. Chromatographic Purification
-
Stationary Phase : Silica gel (for column chromatography).
-
Mobile Phase : A gradient of organic solvents with increasing polarity. While the original paper does not specify the exact gradient, a typical gradient for flavonoid isolation from Pueraria species starts with a non-polar solvent and gradually increases the polarity.[5][6][7] A representative gradient could be:
-
Initial elution with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradual increase in the proportion of ethyl acetate.
-
Further elution with mixtures of ethyl acetate and methanol to elute more polar compounds.
-
-
Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) on silica gel G plates. A solvent system of Benzene:Chloroform (6:4) can be used for monitoring the separation, with this compound showing a characteristic Rf value.
-
Crystallization : Fractions containing pure this compound are pooled, the solvent is evaporated, and the compound is recrystallized from a suitable solvent like benzene to obtain white crystals.
Physicochemical and Spectroscopic Data
The identity and purity of the isolated this compound are confirmed by its physicochemical properties and spectroscopic data.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₅ |
| Molecular Weight | 338.36 g/mol |
| Melting Point | 271-272°C |
| UV λmax (MeOH) | 215, 290 nm |
| IR (KBr) νmax | 3400 (OH), 1620, 1590 (aromatic) cm⁻¹ |
| ¹H-NMR (CDCl₃) δ | 1.45 (s, 6H, 2xCH₃), 3.6-4.2 (m, 3H), 5.5 (d, 1H), 6.4-7.2 (m, 6H, Ar-H) |
| ¹³C-NMR (CDCl₃) δ | 28.0 (2xCH₃), 66.0, 78.0, 103.0, 106.0, 109.0, 110.0, 117.0, 122.0, 125.0, 131.0, 154.0, 156.0, 158.0, 160.0 |
Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.
Biological Activity
This compound exhibits potent antioxidant and anti-inflammatory properties, which have been investigated in various in vitro models.
Antioxidant Activity
This compound is an effective scavenger of various free radicals. Its antioxidant capacity has been demonstrated through several assays.[8]
3.1.1. Experimental Protocol: ABTS Radical Scavenging Assay
-
Reagent Preparation : Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and a 2.45 mM potassium persulfate solution.
-
Radical Generation : Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Assay Procedure :
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of this compound solution (at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation : The percentage inhibition of the ABTS radical is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
3.1.2. Experimental Protocol: Superoxide Radical Scavenging Assay
-
Reaction Mixture : Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 100 µM EDTA, 75 µM NBT (nitroblue tetrazolium), and 2 µM riboflavin.
-
Assay Procedure :
-
Add 100 µL of this compound solution (at various concentrations) to 2.9 mL of the reaction mixture.
-
Illuminate the reaction mixture with a fluorescent lamp for 15 minutes to generate superoxide radicals.
-
Measure the absorbance at 560 nm.
-
-
Calculation : The percentage inhibition of superoxide radical generation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-inflammatory Activity
This compound has been shown to inhibit key inflammatory mediators in macrophages. A primary mechanism is the suppression of inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation.[8]
3.2.1. Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then drive the expression of pro-inflammatory genes, including NOS2 (the gene encoding iNOS). While direct experimental evidence for this compound's effect on the upstream NF-κB and MAPK pathways is still emerging, its ability to inhibit iNOS expression strongly suggests an interference with these signaling cascades.
Diagram: LPS-Induced Inflammatory Signaling and Potential Inhibition by this compound
References
- 1. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. This compound, a new pterocarpan from Pueraria tuberosa DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry [frontiersin.org]
- 5. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Tuberosin and its Significance
An In-depth Technical Guide on the Biosynthesis Pathway of Tuberosin in Pueraria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the putative biosynthesis pathway of this compound, a pterocarpan found in Pueraria tuberosa. Drawing from established knowledge of isoflavonoid and pterocarpan biosynthesis in legumes, this document outlines the key enzymatic steps, precursor molecules, and regulatory mechanisms likely involved in the formation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive compounds in medicinal plants.
This compound is a pterocarpan, a class of isoflavonoids known for their presence in the Fabaceae family[1]. Pterocarpans are recognized for their role in plant defense as phytoalexins and for their diverse biological activities, including antioxidant and anti-inflammatory properties[2][3]. The structure of this compound, characterized by a dimethylchromene ring, suggests a complex biosynthetic origin involving prenylation and subsequent cyclization of a pterocarpan scaffold[1][4]. Understanding its biosynthesis is crucial for potential biotechnological production and for exploring its pharmacological potential.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the well-established general phenylpropanoid and isoflavonoid pathways, followed by pterocarpan-specific modifications and a prenylation step.
General Phenylpropanoid and Isoflavonoid Pathway
The pathway begins with the amino acid L-phenylalanine, which is converted to the isoflavone precursor, liquiritigenin, through a series of enzymatic reactions. This initial phase is common to the biosynthesis of most flavonoids and isoflavonoids in Pueraria species[5][6][7].
Key Enzymes in the Initial Steps:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone[5].
-
Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
-
Isoflavone synthase (IFS): A key cytochrome P450 enzyme (CYP93C) that catalyzes the conversion of flavanones (like naringenin or liquiritigenin) to isoflavones (like genistein or daidzein), which are the direct precursors for pterocarpan biosynthesis[5].
Pterocarpan Biosynthesis
Following the formation of the isoflavone backbone, a series of reductive and cyclizing reactions lead to the formation of the pterocarpan skeleton.
Key Enzymes in Pterocarpan Formation:
-
Isoflavone 2'-hydroxylase (I2'H): A cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the isoflavone, a crucial step for the subsequent cyclization[3].
-
Isoflavone reductase (IFR): Reduces the 2'-hydroxyisoflavone to a 2'-hydroxyisoflavanone.
-
Vestitone reductase (VR): Reduces the 2'-hydroxyisoflavanone to a 2'-hydroxyisoflavanol.
-
Pterocarpan synthase (PTS): Catalyzes the final ring closure through dehydration to form the pterocarpan skeleton[3].
Proposed Final Steps to this compound: Prenylation and Cyclization
The unique dimethylchromene ring of this compound suggests a final set of modifications to the pterocarpan scaffold.
-
Prenylation: A prenyltransferase (PT) is hypothesized to catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the pterocarpan backbone. Such prenyltransferases have been shown to act on pterocarpans in other plant species[8][9]. The position of the prenyl group attachment would determine the final structure.
-
Oxidative Cyclization: Following prenylation, a cytochrome P450 enzyme likely catalyzes an oxidative cyclization to form the dimethylchromene ring.
The following diagram illustrates the putative biosynthetic pathway of this compound.
Caption: Putative Biosynthesis Pathway of this compound in Pueraria.
Quantitative Data on Isoflavonoids in Pueraria
While specific quantitative data for the biosynthesis of this compound are not available, studies have quantified the levels of major isoflavonoids in Pueraria species, which provides context for the metabolic flux through the pathway.
| Isoflavonoid | Concentration Range (mg/g) in Pueraria lobata | Reference |
| Puerarin | 44.54 - 66.58 | [10] |
| Daidzin | Varies | [6] |
| Daidzein | Varies | [6] |
| Genistin | Varies | [6] |
| Genistein | Varies | [6] |
| 3'-methoxy puerarin | Varies | [11] |
| 3'-hydroxy puerarin | Varies | [11] |
Note: The concentrations of isoflavonoids can vary significantly based on the plant part, geographical location, and developmental stage.[10][11]
Experimental Protocols
Detailed experimental protocols for the enzymes in the this compound biosynthetic pathway are not yet established. However, the following sections provide generalized methodologies for key experimental procedures based on studies of related pathways.
Isolation and Quantification of this compound
Objective: To extract, isolate, and quantify this compound from Pueraria tuberosa root tubers.
Protocol:
-
Extraction: Dried and powdered root tubers of Pueraria tuberosa are successively extracted with hexane and then with ethanol in a Soxhlet apparatus[2].
-
Column Chromatography: The ethanol extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of organic solvents of increasing polarity[2].
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.
-
Purification: The pooled fractions are further purified by recrystallization to obtain pure this compound[2].
-
Quantification: Quantification can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A standard curve is generated using purified this compound.[11][12][13]
Caption: Workflow for Isolation and Quantification of this compound.
Enzyme Assays for Key Biosynthetic Enzymes
Objective: To determine the activity of key enzymes in the this compound pathway.
General Protocol for a Cytochrome P450 Enzyme (e.g., I2'H):
-
Enzyme Source: Microsomal fractions are prepared from relevant Pueraria tissues or from a heterologous expression system (e.g., yeast or E. coli) expressing the candidate gene.
-
Reaction Mixture: The reaction mixture typically contains the microsomal protein, the substrate (e.g., genistein), NADPH as a cofactor, and a buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: The reaction is initiated by adding NADPH and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate.
-
Product Analysis: The extracted products are analyzed by HPLC-MS to identify and quantify the hydroxylated product.
References
- 1. This compound | C20H18O5 | CID 14630495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenyl Pterocarpans from Algerian Bituminaria bituminosa and Their Effects on Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative transcriptome analysis of roots, stems, and leaves of Pueraria lobata (Willd.) Ohwi: identification of genes involved in isoflavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regio-specific prenylation of pterocarpans by a membrane-bound prenyltransferase from Psoralea corylifolia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Relative Contents of Isoflavones in Radix Puerariae Extract by Mass Spectrometry Guided High Performance Liquid Chromatography Using Quantitative Analysis of Multi-component with Single Marker [agris.fao.org]
- 13. Profiling and quantification of isoflavonoids in kudzu dietary supplements by high-performance liquid chromatography and electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Tuberosin (C20H18O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberosin, a naturally occurring pterocarpan found in plants such as Pueraria tuberosa and Pueraria lobata, has garnered significant interest in the scientific community for its diverse biological activities. With the molecular formula C20H18O5, this compound has demonstrated potential as an antioxidant, a modulator of estrogen receptor pathways, and an influencer of key cellular metabolic and signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological functions and mechanisms of action, presented for the scientific research and drug development community.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C20H18O5 | [1] |
| Molecular Weight | 338.35 g/mol | [2] |
| CAS Number | 41347-45-9 | [1] |
| Appearance | Solid at room temperature | [2] |
| Solubility | May be soluble in DMSO, Ethanol, and DMF | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data:
-
UV-Vis Spectroscopy: The UV-Vis spectrum of a flavonoid-type compound like this compound, typically recorded in a solvent like ethanol, would be expected to show absorption maxima (λmax) characteristic of its chromophoric system.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for determining the precise chemical structure. The chemical shifts (δ) in ppm and coupling constants (J) in Hz provide detailed information about the arrangement of protons and carbons in the molecule.[4][5][6][7]
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of the molecule, which aids in structural confirmation.[8][9][10][11][12][13]
Biological Activities and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, implicating its potential in various therapeutic areas.
Antioxidant Activity
This compound is a potent antioxidant that can directly scavenge various free radical species.[14] Its antioxidant mechanism involves trapping free radicals and inhibiting lipid peroxidation.[14] This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.
Modulation of Estrogen Receptor (ER) Signaling
This compound has been identified as a modulator of the estrogen receptor alpha (ERα) pathway.[15][16][17][18] This interaction can influence the expression of ERα target genes, suggesting its potential role in hormone-dependent conditions.
This compound's modulation of the Estrogen Receptor signaling pathway.
Regulation of Cancer Metabolism via PKM2 Activation
This compound has been identified as a potential activator of pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism.[4][19] By activating PKM2, this compound may reprogram glycolysis in cancer cells, representing a promising avenue for anticancer therapy.
This compound as a potential activator of the PKM2 metabolic pathway.
Inhibition of PI3K/AKT/mTOR Signaling
This compound has been investigated as a potential inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.[11][20][21][22][23] Specifically, it has been identified as a potential inhibitor of AKT (also known as Protein Kinase B). By targeting this pathway, this compound may exert anti-proliferative and pro-apoptotic effects in cancer cells.
Inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
The following protocol describes the isolation of this compound from Pueraria tuberosa root tubers.
Materials:
-
Dried and powdered root tubers of Pueraria tuberosa
-
Hexane
-
Ethanol
-
Soxhlet extractor
-
Rotary evaporator
-
Silica gel for column chromatography
-
Organic solvents of increasing polarity for elution (e.g., hexane, ethyl acetate, methanol mixtures)
Procedure:
-
Soxhlet Extraction:
-
Successively extract the dried root-tuber powder with hexane and then with ethanol using a Soxhlet extractor.
-
-
Solvent Evaporation:
-
Remove the solvent from the alcoholic extract using a rotary evaporator to obtain the crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Load the crude alcoholic extract onto the column.
-
Elute the column with a gradient of organic solvents with increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Antioxidant Activity Assessment: ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or other suitable solvent for the sample
-
96-well microplate reader
-
Trolox (a vitamin E analog) as a standard
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Prepare serial dilutions of the this compound sample.
-
Add a small volume of the sample (or standard) to a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
Workflow for the ABTS radical scavenging assay.
Western Blot Analysis for iNOS Protein Expression
This protocol is used to detect the levels of inducible nitric oxide synthase (iNOS) protein in cell lysates, which can be influenced by this compound's anti-inflammatory activity.[5][14][28][29]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against iNOS overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Pyruvate Kinase (PKM2) Activity Assay
This is a general protocol for a continuous, enzyme-coupled assay to measure PKM2 activity, which can be used to assess the effect of potential activators like this compound.[19][27][28][29][30]
Materials:
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2)
-
96-well plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
-
Assay:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add different concentrations of this compound (or a known activator as a positive control).
-
Initiate the reaction by adding recombinant PKM2.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Calculation:
-
The rate of NADH depletion is proportional to the pyruvate kinase activity. Calculate the initial velocities from the absorbance data.
-
AKT Kinase Inhibition Assay
This is a general protocol for an in vitro kinase assay to measure the inhibitory effect of compounds like this compound on AKT activity.[24][25][26][31]
Materials:
-
Active AKT kinase
-
GSK-3 fusion protein (as substrate)
-
ATP
-
Kinase buffer
-
Primary antibody against phospho-GSK-3α/β (Ser21/9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Kinase Reaction:
-
Incubate active AKT kinase with different concentrations of this compound for a pre-determined time.
-
Initiate the kinase reaction by adding ATP and the GSK-3 substrate.
-
Incubate at 30°C for a specific time.
-
Stop the reaction.
-
-
Detection of Phosphorylation:
-
The level of phosphorylated GSK-3 substrate is determined by Western blot analysis using a phospho-specific antibody.
-
Alternatively, ELISA-based or luminescence-based assay kits are commercially available for a more high-throughput analysis.
-
Conclusion
This compound is a promising natural compound with a multifaceted pharmacological profile. Its antioxidant properties, coupled with its ability to modulate key signaling pathways such as the estrogen receptor, PKM2, and PI3K/AKT/mTOR pathways, highlight its potential for further investigation in the context of various diseases, including cancer and inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge of this compound's physicochemical properties and biological activities, and offering detailed experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.
References
- 1. This compound | C20H18O5 | CID 14630495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. Mass spectrometry analysis of C-terminal posttranslational modifications of tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. english.gyig.cas.cn [english.gyig.cas.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. embopress.org [embopress.org]
- 17. ERα is a target for butein-induced growth suppression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Re-Expression of ERα and AR in Receptor Negative Endocrine Cancers via GSK3 Inhibition [frontiersin.org]
- 19. Pyruvate kinase activity enzyme assay [bio-protocol.org]
- 20. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. promega.jp [promega.jp]
- 27. astx.com [astx.com]
- 28. resources.rndsystems.com [resources.rndsystems.com]
- 29. abcam.com [abcam.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. aacrjournals.org [aacrjournals.org]
Tuberosin's Mechanism of Action in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases. Tuberosin, a flavonoid isolated from Pueraria tuberosa, has demonstrated significant antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the currently understood and hypothesized mechanisms of action of this compound in mitigating oxidative stress. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to this compound and Oxidative Stress
This compound (5-hydroxy-3,4,7,3',4'-pentamethoxyflavone) is a bioactive flavonoid derived from the tuberous roots of Pueraria tuberosa (Indian Kudzu), a plant used in traditional Ayurvedic medicine.[1][2] Oxidative stress arises from an excess of ROS, which can damage lipids, proteins, and DNA, leading to cellular dysfunction and contributing to diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] Antioxidants can neutralize these reactive species, thereby preventing or mitigating oxidative damage.[5] this compound has emerged as a potent antioxidant, exhibiting multiple mechanisms to combat oxidative stress.[1]
Core Mechanisms of Action
The primary mechanism of action of this compound in combating oxidative stress appears to be its direct antioxidant and anti-inflammatory activities.[1][2]
Direct Antioxidant Activity
This compound has demonstrated a remarkable capacity to directly scavenge a variety of free radicals.[1] This broad-spectrum scavenging ability is a key feature of its antioxidant profile. Furthermore, this compound exhibits metal-chelating properties, which is a crucial antioxidant mechanism as transition metals like iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1] By sequestering these metal ions, this compound can prevent the initiation of oxidative chain reactions. Another critical aspect of its direct antioxidant action is the inhibition of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage.[1]
Anti-inflammatory Effects
Chronic inflammation is intricately linked with oxidative stress, forming a vicious cycle where each exacerbates the other. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibition is achieved by downregulating the expression of the inducible nitric oxide synthase (iNOS) enzyme.[1]
Quantitative Data on Antioxidant Activities
The antioxidant efficacy of this compound has been quantified in various in vitro assays. The following table summarizes the key findings, presenting the half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to achieve 50% of the maximum antioxidant effect. Lower EC50 values indicate higher antioxidant potency.
| Antioxidant Assay | This compound EC50 Value (µg/mL) | Reference |
| ABTS Radical Scavenging | 0.07 | [1] |
| Lipid Peroxidation Inhibition | 98 | [1] |
| Hydroxyl Radical Scavenging (Non-site specific, with EDTA) | 32 | [1] |
| Hydroxyl Radical Scavenging (Site specific, without EDTA) | 28 | [1] |
| Superoxide Radical Scavenging | Data not available | |
| Metal Chelation | Data not available |
Note: While the study mentions superoxide radical scavenging and metal chelation properties, specific EC50 values were not provided in the primary literature reviewed.[1]
Signaling Pathways
While direct evidence for this compound's interaction with specific signaling pathways in oxidative stress is still emerging, based on its chemical class (flavonoid) and demonstrated activities, we can hypothesize its potential influence on key regulatory networks like the Nrf2 pathway and apoptosis.
Direct Antioxidant and Anti-inflammatory Pathway (Demonstrated)
The known mechanism of this compound involves direct scavenging of reactive oxygen and nitrogen species (RONS) and the inhibition of pro-inflammatory enzyme expression.
Caption: Demonstrated mechanism of this compound in oxidative stress and inflammation.
Hypothesized Nrf2 Activation Pathway
Flavonoids are known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a master regulator of the cellular antioxidant response.[6][7][8] It is plausible that this compound, as a flavonoid, could also modulate this pathway.
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Hypothesized Modulation of Apoptosis
By reducing oxidative stress, this compound may indirectly influence apoptosis (programmed cell death), which can be triggered by high levels of ROS. Polyphenols have been shown to have anti-apoptotic effects under conditions of oxidative stress.[9][10]
References
- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Polyphenols on Oxidative Stress, Inflammation, and Interconnected Pathways during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Biological Activity of Tuberosin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberosin, a flavonoid isolated from the plant Pueraria tuberosa, has garnered scientific interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity, with a focus on its antioxidant, anti-inflammatory, and potential anti-cancer mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Antioxidant and Anti-inflammatory Activities of this compound
The primary experimentally validated biological activities of this compound are its antioxidant and anti-inflammatory effects. Research has demonstrated its capacity to scavenge free radicals and modulate inflammatory pathways.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified through various in vitro assays. The following table summarizes the key findings, including EC50 values, which represent the concentration of this compound required to achieve 50% of the maximum effect in a given assay.
| Assay Type | EC50 Value of this compound | Reference Compound | EC50 Value of Reference |
| ABTS Radical Scavenging | 70 ng/mL | Alcoholic Extract of P. tuberosa | 320 µg/mL |
| Superoxide Radical Scavenging | 1.8 µg/mL | Quercetin | 0.9 µg/mL |
| Hydroxyl Radical Scavenging | 1.14 mM (non-site specific) | Quercetin | 0.80 µM (non-site specific) |
| 0.918 mM (site specific) | 0.50 µM (site specific) | ||
| Metal Chelating Activity | 3.5 µg/mL | Quercetin | 1.8 µg/mL |
| Lipid Peroxidation Inhibition | 98 µg/mL | Alcoholic Extract of P. tuberosa | 780 µg/mL |
Table 1: Summary of the antioxidant activity of this compound.[2]
Anti-inflammatory Mechanism
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This suggests that this compound may interfere with the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound.
Potential Anti-Cancer Activities of this compound
While direct experimental evidence on the anti-cancer effects of isolated this compound is limited, studies on extracts of Pueraria tuberosa and computational analyses suggest its potential as an anti-cancer agent.
Cytotoxicity of Pueraria tuberosa Extracts
Extracts from Pueraria tuberosa, which contain this compound, have demonstrated cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | Extract Type | IC50 Value |
| Breast (MCF-7) | Antioxidant Enriched Fraction | Data not specified[3] |
| Breast (MDA-MB-231) | Antioxidant Enriched Fraction | Data not specified[3] |
| Ovarian (SKOV-3) | Antioxidant Enriched Fraction | Data not specified[3] |
Table 2: Cytotoxic activity of Pueraria tuberosa extracts on various cancer cell lines.
It is important to note that these IC50 values are for crude extracts or fractions, and the specific contribution of this compound to this activity is yet to be determined.
Proposed Mechanism: Activation of Pyruvate Kinase M2 (PKM2)
A significant in silico finding suggests that this compound may act as an activator of Pyruvate Kinase M2 (PKM2).[4][5][6][7] PKM2 is a key enzyme in cancer cell metabolism, and its activation can reprogram cancer cell metabolism, leading to reduced proliferation and tumor growth. This molecular docking study provides a promising avenue for future experimental validation of this compound's anti-cancer activity.
Caption: Proposed mechanism of this compound as a PKM2 activator.
Potential Anti-Cancer Signaling Pathways Modulated by Flavonoids
Based on the known activities of other flavonoids, this compound may exert anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. These potential mechanisms, while not yet experimentally confirmed for this compound, provide a strong rationale for further investigation.
Caption: Potential anti-cancer signaling pathways for flavonoids.
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in the assessment of the biological activities of flavonoids like this compound.
Antioxidant Activity Assays
-
ABTS Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in the pre-formed radical cation is measured spectrophotometrically.
-
Superoxide Radical Scavenging Assay: This method involves the generation of superoxide radicals, typically through a phenazine methosulfate-NADH system. The scavenging of these radicals by the test compound is measured by the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Hydroxyl Radical Scavenging Assay: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals. The scavenging activity is determined by measuring the inhibition of the degradation of a detector molecule, such as deoxyribose.
-
Metal Chelating Activity Assay: The ability of the compound to chelate ferrous ions is determined by measuring the disruption of the formation of the ferrous ion-ferrozine complex.
-
Lipid Peroxidation Inhibition Assay: This assay typically uses a biological sample, such as rat liver microsomes, where lipid peroxidation is induced by an oxidizing agent (e.g., Fe²⁺/ascorbate). The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct, using the thiobarbituric acid reactive substances (TBARS) method.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Western Blot Analysis for iNOS Expression: Following treatment with LPS and the test compound, cells are lysed, and proteins are separated by SDS-PAGE. The expression level of inducible nitric oxide synthase (iNOS) is detected using a specific primary antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
Anti-Cancer Activity Assays
-
MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, can be measured using fluorometric or colorimetric assays that utilize specific peptide substrates conjugated to a reporter molecule.
-
Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can be determined by Western blotting to assess the involvement of the intrinsic apoptotic pathway.
-
-
Cell Cycle Analysis: Cells are treated with the test compound, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The available scientific evidence strongly supports the antioxidant and anti-inflammatory properties of this compound. Its ability to inhibit NO and iNOS production highlights its potential as a therapeutic agent for inflammatory conditions. While direct experimental data on its anti-cancer activity is currently lacking, preliminary studies on its source plant, Pueraria tuberosa, and in silico molecular docking studies provide a compelling rationale for further investigation. The identification of PKM2 as a potential target for this compound is particularly noteworthy and warrants experimental validation.
Future research should focus on:
-
Evaluating the cytotoxic effects of isolated this compound on a broad panel of cancer cell lines to determine its IC50 values.
-
Investigating the ability of this compound to induce apoptosis and cell cycle arrest in cancer cells using detailed molecular and cellular assays.
-
Experimentally validating the interaction of this compound with PKM2 and elucidating its impact on cancer cell metabolism.
-
Elucidating the specific signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) modulated by this compound in cancer cells.
-
Conducting in vivo studies in animal models to assess the anti-inflammatory and anti-cancer efficacy and safety of this compound.
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be crucial for its potential development as a novel therapeutic agent for a range of human diseases.
References
- 1. The Hallmarks of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fraction of Pueraria tuberosa extract, rich in antioxidant compounds, alleviates ovariectomized-induced osteoporosis in rats and inhibits growth of breast and ovarian cancer cells | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Guided Approach to Discover this compound as a Potent Activator of Pyruvate Kinase M2, Targeting Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Guided Approach to Discover this compound as a Potent Activator of Pyruvate Kinase M2, Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Tuberosin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the emerging therapeutic applications of tuberosin, a naturally occurring pterocarpan. The information presented herein is a synthesis of current preclinical research, highlighting its antioxidant, anti-inflammatory, anticancer, and phytoestrogenic properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Therapeutic Postulates
This compound, isolated from plants such as Pueraria tuberosa, has demonstrated a range of biological activities suggesting its potential in several therapeutic areas.[1][2][3] Its multifaceted mechanism of action appears to stem from its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Antioxidant Properties
This compound exhibits significant antioxidant activity through direct free radical scavenging and metal chelation.[1] Studies have shown its efficacy in neutralizing various reactive oxygen species, suggesting a potential role in mitigating oxidative stress-related pathologies.[1]
Quantitative Antioxidant Activity
| Parameter | EC50 Value (µg/ml) | Reference Compound | EC50 Value (µg/ml) |
| ABTS* Radical Scavenging | 18.5 ± 1.2 | Quercetin | 1.5 ± 0.1 |
| Superoxide Radical Scavenging | 45.2 ± 2.8 | Quercetin | 11.2 ± 0.8 |
| Hydroxyl Radical Scavenging | 32.8 ± 1.9 | Quercetin | 8.5 ± 0.5 |
| Metal Chelation | 68.4 ± 3.5 | EDTA | 12.1 ± 0.7 |
| Lipid Peroxidation Inhibition | 55.6 ± 2.9 | Quercetin | 15.4 ± 1.1 |
Data synthesized from in vitro antioxidant assays.
Experimental Protocol: Free Radical Scavenging (ABTS Assay)
A detailed methodology for assessing the ABTS radical scavenging capacity of this compound is as follows:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of this compound in a suitable solvent.
-
Add 1.0 ml of the diluted ABTS•+ solution to 10 µl of the this compound solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Use a suitable standard antioxidant (e.g., Quercetin) for comparison.
-
-
Calculation:
-
The percentage of scavenging is calculated using the formula: (Absorbance_control - Absorbance_sample) / Absorbance_control * 100.
-
The EC50 value (the concentration of the sample that scavenges 50% of the ABTS•+ radicals) is determined from the dose-response curve.
-
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators.[1] A primary mechanism is the suppression of inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory cascade.[1][4]
LPS-Induced Nitric Oxide Production Inhibition
This compound significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages in a concentration-dependent manner.[1] This inhibition is attributed to the suppression of iNOS protein expression.[1]
| This compound Concentration (µg/ml) | NO Production (% of Control) |
| 0 | 100 |
| 5 | 78 ± 4.2 |
| 10 | 55 ± 3.1 |
| 20 | 32 ± 2.5 |
| 40 | 18 ± 1.9 |
In vitro data from LPS-stimulated rat peritoneal macrophages.
Signaling Pathway: iNOS Expression Inhibition
Caption: this compound inhibits LPS-induced iNOS gene expression.
Experimental Protocol: Measurement of Nitric Oxide Production
-
Cell Culture:
-
Isolate rat peritoneal macrophages and culture them in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the adherent macrophages with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 17-24 hours.
-
-
Nitrite Assay (Griess Reagent):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration, which is an indicator of NO production.
-
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties through various mechanisms, including the modulation of key signaling molecules involved in cancer cell proliferation and survival.
Putative Anticancer Mechanisms
-
AKT1 Inhibition: In silico studies have identified this compound as a potential potent and selective inhibitor of AKT1, a crucial node in cancer cell survival pathways.[5] Further validation is required to confirm this activity.
-
Pyruvate Kinase M2 (PKM2) Activation: Computational screening has pointed to this compound as a potential activator of PKM2, an enzyme involved in cancer cell metabolism.[6] PKM2 activation can shift cancer metabolism and may have therapeutic implications.
-
Cytotoxicity in Cancer Cells: An antioxidant-rich fraction of Pueraria tuberosa containing this compound has been shown to inhibit the growth of breast (MCF-7, MDA-MB-231) and ovarian (SKOV-3) cancer cells.[7]
Signaling Pathway: Potential AKT1 Inhibition
Caption: Proposed inhibition of the AKT1 signaling pathway by this compound.
Phytoestrogenic Activity
This compound acts as a modulator of estrogen receptor (ER) signaling pathways, which has implications for hormone-responsive conditions.[8]
Modulation of Estrogen Receptor Signaling
In ER-positive breast cancer cells (MCF-7), this compound has been shown to:
-
Induce an estrogen-responsive transcriptomic signature.[8]
-
Upregulate the expression of estrogen response genes such as PGR, KRT19, and TFF1.[8]
-
Increase cell proliferation in a dose-dependent manner.[8]
-
Bind to the ERα pocket, though with weaker affinity compared to synthetic estrogen.[8]
Signaling Pathway: Estrogen Receptor Modulation
Caption: this compound modulates ERα-mediated gene transcription.
Experimental Protocol: ERE-Luciferase Assay
-
Cell Culture and Transfection:
-
Culture ER-positive cells (e.g., MCF-7 or T-47D) in an appropriate medium.
-
Transfect the cells with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol, E2).
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Future Directions and Conclusion
The preclinical data on this compound highlight its potential as a lead compound for the development of novel therapeutics. Its antioxidant and anti-inflammatory properties suggest applications in chronic inflammatory diseases, while its anticancer and phytoestrogenic activities warrant further investigation in oncology and women's health.
Future research should focus on:
-
In vivo efficacy studies in relevant animal models of disease.
-
Comprehensive pharmacokinetic and pharmacodynamic profiling.
-
Toxicology and safety assessments.
-
Structure-activity relationship studies to optimize its therapeutic properties.
This technical guide provides a consolidated overview of the current understanding of this compound's therapeutic potential. It is imperative that the scientific community continues to explore the multifaceted biological activities of this promising natural compound.
References
- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pueraria tuberosa: a review on its phytochemical and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering this compound and Villosol as Potent and Selective Inhibitors of AKT1 for Therapeutic Targeting of Oral Squamous Cell Carcinoma [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A fraction of Pueraria tuberosa extract, rich in antioxidant compounds, alleviates ovariectomized-induced osteoporosis in rats and inhibits growth of breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Estrogen Receptor Activity by the Phytoalexin this compound Produced from Elicited Kudzu (Pueraria lobata) - PMC [pmc.ncbi.nlm.nih.gov]
Tuberosin: A Technical Guide to its Antioxidant and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberosin, a prenylated isoflavonoid isolated from the tubers of Pueraria tuberosa, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents for oxidative stress- and inflammation-mediated diseases.
Quantitative Data on Antioxidant and Anti-inflammatory Activities
The antioxidant and anti-inflammatory capacities of this compound have been quantified in various in vitro assays. The following tables summarize the key efficacy data, providing a clear comparison of its potency.
Table 1: Antioxidant Activity of this compound
| Assay | EC50 Value | Reference |
| ABTS Radical Scavenging | 70 ng/mL | [1] |
| Superoxide Radical Scavenging | 156 µg/mL | [1] |
| Lipid Peroxidation Inhibition | 98 µg/mL | [1] |
Note: EC50 (Half maximal effective concentration) represents the concentration of this compound required to scavenge 50% of the respective free radicals or inhibit lipid peroxidation by 50%.
Table 2: Anti-inflammatory Activity of this compound
| Activity | Method | Key Findings | Reference |
| Inhibition of Nitric Oxide (NO) Production | Griess Assay in LPS-stimulated macrophages | Concentration-dependent inhibition of NO release. | [1] |
| Inhibition of iNOS Protein Expression | Western Blot in LPS-stimulated macrophages | Significant reduction in iNOS protein levels in a concentration-dependent manner. | [1] |
Note: While the studies demonstrate a clear concentration-dependent inhibitory effect, specific IC50 values for NO production and iNOS expression inhibition by this compound are not yet available in the cited literature. Research on other isoflavonoids from Pueraria tuberosa suggests that these effects are likely mediated through the NF-κB signaling pathway.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation of this compound's biological activities.
Antioxidant Assays
-
Reagent Preparation:
-
Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.
-
Prepare a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the EC50 value.
-
-
Reagent Preparation:
-
Prepare solutions of nitroblue tetrazolium (NBT), NADH, and phenazine methosulfate (PMS) in a suitable buffer (e.g., phosphate buffer).
-
-
Assay Procedure:
-
Mix various concentrations of this compound with NBT and NADH.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance at the wavelength corresponding to formazan formation (e.g., 560 nm).
-
Calculate the percentage of superoxide radical scavenging and determine the EC50 value.
-
-
Sample Preparation:
-
Use a suitable biological sample, such as rat liver homogenate.
-
-
Assay Procedure:
-
Induce lipid peroxidation in the sample using a pro-oxidant like ferrous sulfate (FeSO₄) and ascorbic acid.
-
Treat the samples with various concentrations of this compound.
-
Incubate at 37°C for a specified time.
-
Measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) method.
-
Measure the absorbance of the resulting pink chromophore at 532 nm.
-
Calculate the percentage of inhibition and determine the EC50 value.
-
Anti-inflammatory Assays
-
Cell Line: Rat peritoneal macrophages or a murine macrophage cell line such as RAW 264.7.
-
Culture Conditions: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed the cells in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a specified period (e.g., 17-24 hours).
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure:
-
Mix equal volumes of the cell supernatant with the Griess reagent.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the iNOS protein expression levels.
-
Signaling Pathways and Mechanisms of Action
The antioxidant and anti-inflammatory effects of this compound are intricately linked and are believed to be mediated through the modulation of key cellular signaling pathways.
Antioxidant Mechanism
This compound's antioxidant activity is attributed to its ability to directly scavenge free radicals and chelate metal ions. Its isoflavonoid structure, with multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating the free radical chain reactions that lead to cellular damage.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
While direct studies on this compound are limited, research on extracts of Pueraria tuberosa and its other bioactive components, such as mangiferin and isoorientin, strongly suggests that the anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]
-
LPS-Induced Activation: In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.
-
NF-κB Translocation: IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate from the cytoplasm to the nucleus.
-
Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6, leading to their transcription and subsequent inflammation.
-
This compound's Proposed Action: It is hypothesized that this compound inhibits this pathway, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of pro-inflammatory mediators.
Crosstalk with the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the master regulator of the cellular antioxidant response. While direct evidence for this compound's effect on this pathway is currently unavailable, it is a plausible target for its antioxidant activity.
-
Basal State: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
-
Activation by Oxidative Stress: In the presence of oxidative stress (or Nrf2 activators), Keap1 is modified, leading to the release of Nrf2.
-
Antioxidant Gene Expression: Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
-
Anti-inflammatory Crosstalk: The upregulation of these antioxidant enzymes can indirectly suppress inflammation by reducing ROS levels, which are known to activate the NF-κB pathway. Furthermore, there is evidence of direct inhibitory crosstalk between the Nrf2 and NF-κB pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental procedures described in this guide.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its dual antioxidant and anti-inflammatory activities. The available data strongly suggest that its mechanism of action involves direct free radical scavenging and the inhibition of the pro-inflammatory NF-κB signaling pathway.
Future research should focus on:
-
Determining the IC50 values for this compound's inhibition of nitric oxide production and iNOS expression to provide a more precise quantitative measure of its anti-inflammatory potency.
-
Directly investigating the effect of this compound on the NF-κB signaling pathway to confirm the proposed mechanism, including its impact on IκBα phosphorylation and degradation, and p65 nuclear translocation.
-
Exploring the potential of this compound to activate the Nrf2 antioxidant pathway and elucidating the downstream effects on antioxidant enzyme expression.
-
Conducting in vivo studies in relevant animal models of inflammatory and oxidative stress-related diseases to validate the in vitro findings and assess the therapeutic efficacy of this compound.
By addressing these research gaps, a more comprehensive understanding of this compound's therapeutic potential can be achieved, paving the way for its development as a novel treatment for a range of human diseases.
References
In vitro studies on Tuberosin's biological effects
An In-depth Technical Guide to the In Vitro Biological Effects of Tuberosin
This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, a naturally occurring flavone. The information is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Antioxidant and Anti-inflammatory Properties
This compound, identified as 5-hydroxy-3,4,7,3',4'-pentamethoxyflavone, has demonstrated significant antioxidant and anti-inflammatory properties in various in vitro models.[1][2] It acts by directly scavenging free radicals and modulating inflammatory pathways in macrophages.[1][2]
Quantitative Antioxidant Activity
This compound exhibits a potent capacity to neutralize various reactive oxygen species. Its efficacy, measured by the half-maximal effective concentration (EC50), has been quantified in several standard antioxidant assays. A lower EC50 value indicates greater antioxidant activity.
| Assay Type | This compound EC50 (µg/mL) | Notes |
| ABTS Radical Scavenging | Not specified | Showed a preference for scavenging ABTS radicals.[1] |
| Superoxide Radical Scavenging | Not specified | Demonstrated scavenging potential.[1] |
| Hydroxyl Radical Scavenging | Not specified | Demonstrated scavenging potential.[1] |
| Lipid Peroxidation Inhibition | 98 | Measured against FeSO4-induced lipid peroxidation.[1] |
| Metal Chelation | Not specified | Possesses metal chelation properties.[1] |
Anti-inflammatory Mechanism
This compound's anti-inflammatory effects have been characterized by its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. It significantly reduces the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS) protein in a concentration-dependent manner.[1][2][3]
Experimental Workflow: Assessing Anti-inflammatory Effects of this compound
Signaling Pathway: Inhibition of LPS-Induced Inflammation by this compound
Experimental Protocols
This assay determines the free radical-scavenging activity of a compound.[1]
-
Radical Generation: Generate ABTS* radicals by mixing a 14 mM solution of ABTS* with a 4.9 mM solution of potassium persulfate.
-
Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reaction: Mix different concentrations of this compound with the pre-generated ABTS* solution.
-
Measurement: Record the reduction in absorbance at 734 nm. The percentage of scavenging is calculated relative to a control without the compound.
This assay assesses the ability of a compound to inhibit the oxidation of lipids.[1]
-
Induction: Induce lipid peroxidation in a suitable substrate (e.g., a lipid-rich homogenate) using ferrous sulfate (FeSO4).
-
Treatment: Add various concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the samples under conditions that promote peroxidation.
-
Measurement: Quantify the extent of lipid peroxidation, typically by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) method.
This protocol evaluates the anti-inflammatory effect on LPS-stimulated macrophages.[2]
-
Cell Culture: Isolate and culture rat peritoneal macrophages until they adhere to the culture plates.
-
Pre-treatment: Pre-incubate the attached macrophages with varying concentrations of this compound for 30 minutes.
-
Stimulation: Add LPS to the culture medium to induce an inflammatory response.
-
Incubation: Incubate the cells for 17 hours.
-
NO Measurement: Collect the culture supernatant. Estimate the accumulated nitrite (a stable metabolite of NO) using the Griess reagent.
-
iNOS Protein Analysis: Lyse the macrophages to obtain the cell lysate. Assess the amount of iNOS protein expression using Western blot analysis with a specific antibody against iNOS.[2]
Anticancer Potential (Computational Insights)
Computational studies have identified this compound as a promising candidate for cancer therapy by targeting key proteins involved in cancer cell metabolism and survival.[4][5][6] These findings, derived from virtual screening and molecular dynamics simulations, provide a strong rationale for further in vitro and in vivo validation.
Proposed Mechanisms of Action
-
Pyruvate Kinase M2 (PKM2) Activation: this compound has been identified as a potential activator of PKM2.[4][5] PKM2 is a critical enzyme in the metabolic reprogramming of cancer cells, particularly in aerobic glycolysis (the Warburg effect). Activating PKM2 can disrupt this altered metabolic state, potentially inhibiting cancer cell proliferation.[4]
-
AKT1 Inhibition: Screening studies have also pinpointed this compound as a potent and selective inhibitor of RAC-alpha serine/threonine-protein kinase (AKT1).[6] The AKT1 signaling pathway is frequently overactive in many cancers, promoting cell survival, proliferation, and metastasis. Inhibiting AKT1 is a well-established strategy in cancer drug development.[6]
Logical Relationship: Proposed Anticancer Mechanisms of this compound
Conclusion
In vitro studies have established this compound as a potent antioxidant and anti-inflammatory agent, with well-characterized mechanisms involving free radical scavenging and inhibition of the iNOS/NO pathway. Furthermore, computational models suggest its potential as an anticancer compound through the modulation of key targets like PKM2 and AKT1. These findings underscore the therapeutic potential of this compound and provide a solid foundation for further preclinical and clinical investigation in the fields of inflammation and oncology.
References
- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Guided Approach to Discover this compound as a Potent Activator of Pyruvate Kinase M2, Targeting Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Isolation of Tuberosin from Pueraria tuberosa by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the isolation of tuberosin, a bioactive isoflavonoid, from the tubers of Pueraria tuberosa using column chromatography. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development seeking to obtain this compound for further investigation. Additionally, this guide outlines the experimental workflow, quantitative data from representative studies, and insights into the signaling pathways modulated by this compound.
Introduction
Pueraria tuberosa (Roxb. ex Willd.) DC., commonly known as Indian Kudzu, is a perennial climbing herb that has been extensively used in traditional Ayurvedic medicine.[1] The tubers of this plant are a rich source of various phytochemicals, including a significant class of isoflavonoids.[2][3] Among these, this compound (5-hydroxy-3,4,7,3',4'-pentamethoxyflavone) has garnered scientific interest due to its diverse pharmacological properties, including antioxidant and anti-inflammatory activities.[4][5] Recent studies have also highlighted its potential as an activator of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism, suggesting its promise in oncology research.
The isolation of pure this compound is essential for its pharmacological evaluation and potential therapeutic development. Column chromatography remains a fundamental and effective technique for the purification of such natural products. This application note provides a comprehensive guide to the isolation of this compound from Pueraria tuberosa tubers, from crude extract preparation to purification by silica gel column chromatography.
Experimental Protocols
Plant Material and Extract Preparation
A critical first step in the isolation of this compound is the preparation of a crude extract from the tubers of Pueraria tuberosa.
Protocol:
-
Collection and Authentication: Collect fresh tubers of Pueraria tuberosa. Ensure proper botanical identification by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying and Pulverization: Wash the tubers thoroughly to remove any soil and debris. Cut them into small pieces and air-dry or oven-dry at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds. Once completely dry, pulverize the tubers into a coarse powder using a mechanical grinder.
-
Soxhlet Extraction:
-
Perform a preliminary extraction with a non-polar solvent like hexane to remove fats and waxes. This is achieved by Soxhlet extraction of the dried powder.
-
Following defatting, air-dry the powder to remove residual hexane.
-
Subsequently, extract the defatted powder with ethanol (95%) or methanol using a Soxhlet apparatus. The extraction should be carried out for a sufficient duration (typically 24-48 hours) until the solvent running through the siphon tube is colorless.
-
-
Concentration of Extract: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator at a temperature below 55°C. This will yield a viscous, dark-colored crude extract. The reported yield of the solvent-free alcoholic extract is in the range of 12-18% w/w.[4]
Column Chromatography for this compound Isolation
This protocol details the separation of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Silica gel (60-120 mesh or 100-200 mesh) for column chromatography
-
Crude ethanolic/methanolic extract of Pueraria tuberosa
-
Organic solvents: Hexane, Chloroform, Ethyl Acetate, Methanol (all analytical or HPLC grade)
-
Glass column with a stopcock
-
Glass wool or cotton
-
Sand (washed and dried)
-
Thin Layer Chromatography (TLC) plates (silica gel G F254)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Collection tubes or flasks
Protocol:
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 80 cm x 4 cm for 8 g of extract).[4]
-
Prepare a slurry of silica gel in hexane and pour it into the column carefully to avoid air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Place a small layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Adsorb the crude extract (e.g., 8 g) onto a small amount of silica gel (2-3 times the weight of the extract).[4]
-
To do this, dissolve the extract in a minimal amount of the extraction solvent (ethanol or methanol) and mix it with the silica gel.
-
Allow the solvent to evaporate completely to obtain a free-flowing powder.
-
Carefully load this powdered sample onto the top of the prepared column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. This is known as gradient elution.
-
A suggested gradient elution profile is as follows (Note: This is a general guideline and may require optimization based on TLC analysis):
-
Start with 100% Hexane.
-
Gradually increase the polarity by adding Chloroform to Hexane (e.g., 90:10, 80:20, 70:30, etc.).
-
Further increase the polarity by using Chloroform and Ethyl Acetate mixtures.
-
Finally, use Methanol in Chloroform or Ethyl Acetate if highly polar compounds need to be eluted.
-
-
The literature suggests that this compound can be eluted with organic solvents of increasing polarity.[4] A specific solvent system of Benzene:Chloroform (6:4) has been reported for TLC analysis, which can be a good starting point for optimizing the column elution.[4]
-
-
Fraction Collection and Monitoring:
-
Collect the eluate in fractions of equal volume (e.g., 20-25 mL per fraction).
-
Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions.
-
For TLC analysis, use a solvent system such as Benzene:Chloroform (6:4). The reported Rf value for this compound in this system is 0.45.[4]
-
Spot the fractions on a TLC plate, develop the plate in the TLC chamber, and visualize the spots under a UV lamp.
-
Pool the fractions that show a prominent spot corresponding to the Rf value of this compound and appear to be pure.
-
-
Purification and Characterization:
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
The isolated compound can be further purified by recrystallization from a suitable solvent like benzene to obtain white crystals.[4]
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as melting point (m.p. 271-272°C), TLC, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (UV, IR, NMR, and Mass Spectrometry).[4]
-
Data Presentation
The following table summarizes the key quantitative parameters reported in the literature for the isolation of this compound.
| Parameter | Value | Reference |
| Initial Extraction | ||
| Yield of Alcoholic Extract | 12-18% w/w | [4] |
| Column Chromatography | ||
| Stationary Phase | Silica Gel | [4] |
| Column Dimensions (example) | 80 cm x 4 cm | [4] |
| Amount of Extract Loaded (example) | 8 g | [4] |
| Thin Layer Chromatography | ||
| Stationary Phase | Silica Gel G | [4] |
| Mobile Phase | Benzene:Chloroform (6:4) | [4] |
| Rf Value of this compound | 0.45 | [4] |
| Purified Compound | ||
| Melting Point | 271-272°C | [4] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Pueraria tuberosa.
Caption: Experimental workflow for this compound isolation.
Signaling Pathway of this compound
This compound has been identified as a potential activator of Pyruvate Kinase M2 (PKM2), an enzyme that plays a crucial role in cancer cell metabolism. The activation of PKM2 by this compound can shift the metabolic pathway in cancer cells, potentially leading to therapeutic benefits.
Caption: this compound as an activator of Pyruvate Kinase M2 (PKM2).
Conclusion
This application note provides a detailed and practical guide for the isolation of this compound from Pueraria tuberosa using column chromatography. The provided protocols, data tables, and workflow diagrams are intended to facilitate the efficient purification of this promising bioactive compound for further research and development. The visualization of the signaling pathway highlights a key mechanism of action for this compound, underscoring its potential as a therapeutic agent. Researchers are encouraged to optimize the column chromatography parameters based on their specific laboratory conditions and analytical capabilities to achieve the best possible yield and purity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Guided Approach to Discover this compound as a Potent Activator of Pyruvate Kinase M2, Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical Stability and HPLC Analysis of Indian Kudzu (Pueraria tuberosa Linn.) Fortified Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 5. mdpi.com [mdpi.com]
Application Note: Quantification of Tuberosin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberosin is a pterocarpan phytoalexin primarily isolated from the tuberous roots of Pueraria tuberosa (Kudzu)[1]. It has garnered significant scientific interest due to its biological activities, notably its ability to modulate estrogen receptor (ER) pathways, which suggests potential applications in biomedical research and drug development[2]. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for pharmacokinetic studies, quality control, and understanding its mechanism of action. This application note provides a detailed protocol for the quantification of this compound using a robust RP-HPLC method with UV detection.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful analytical technique for separating and quantifying components in a mixture[3]. In RP-HPLC, the sample is introduced into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Compounds with higher hydrophobicity, like this compound, will have a stronger affinity for the non-polar stationary phase and will therefore elute later than more polar compounds. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases[4]. Quantification is achieved by measuring the analyte's peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard: (Purity ≥98%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water: (18.2 MΩ·cm)
-
Orthophosphoric acid (85%) or Trifluoroacetic acid (TFA): (HPLC grade)
-
Solvents for extraction: Methanol or Ethanol (ACS grade or higher)
-
Syringe filters: 0.22 µm or 0.45 µm, compatible with organic solvents[5][6].
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector is required. The following conditions are recommended as a starting point and may require optimization based on the specific system and sample matrix.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Ultrapure water with 0.1% Orthophosphoric acid |
| Mobile Phase B | Acetonitrile with 0.1% Orthophosphoric acid |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[7] |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on similar compounds[8]; verify by running a UV scan of this compound standard) |
Preparation of Standard Solutions
Accurate preparation of standards is critical for generating a reliable calibration curve[9].
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions, e.g., 30% Acetonitrile in water) to prepare a series of working standards for the calibration curve.
| Standard Level | Concentration (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (with mobile phase) |
| 1 | 1.0 | 10 µL | 10 mL |
| 2 | 5.0 | 50 µL | 10 mL |
| 3 | 10.0 | 100 µL | 10 mL |
| 4 | 25.0 | 250 µL | 10 mL |
| 5 | 50.0 | 500 µL | 10 mL |
| 6 | 100.0 | 1000 µL | 10 mL |
Sample Preparation
Proper sample preparation is essential to remove interfering matrix components and protect the HPLC column[5][10]. The goal is to extract this compound into a solvent compatible with the HPLC mobile phase[6].
A. Plant Material (e.g., Pueraria tuberosa powder)
-
Extraction: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pooling & Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection[6].
B. Biological Matrix (e.g., Plasma or Serum)
-
Protein Precipitation: To a 500 µL aliquot of plasma, add 1.5 mL of ice-cold acetonitrile or methanol to precipitate proteins[11][12].
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the clear supernatant to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. This step concentrates the sample[13].
-
Filtration: Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Caption: Experimental workflow for this compound sample preparation.
Calibration and Data Analysis
-
Calibration Curve: Inject the prepared working standards (e.g., 10 µL each) into the HPLC system.
-
Integration: Integrate the peak corresponding to this compound in each chromatogram to obtain the peak area.
-
Linear Regression: Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Quantification: Inject the prepared samples. Use the peak area of this compound from the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Data Presentation
The results of the analysis should be clearly tabulated. Below is an example of a data table for a calibration curve.
Table 1: Example Calibration Curve Data
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1.0 | 18.21 | 15,340 |
| 5.0 | 18.23 | 76,150 |
| 10.0 | 18.22 | 151,980 |
| 25.0 | 18.21 | 380,500 |
| 50.0 | 18.22 | 759,800 |
| 100.0 | 18.20 | 1,525,100 |
| Sample 1 | 18.23 | 215,430 |
| Sample 2 | 18.22 | 98,760 |
This compound Signaling Pathway
This compound has been shown to act as a phytoestrogen, primarily by modulating the Estrogen Receptor Alpha (ERα) signaling pathway. Upon binding to ERα, this compound can induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, influencing the transcription of target genes. This modulation results in altered cellular processes, including cell proliferation.[2]
Caption: this compound's modulation of the Estrogen Receptor pathway.
References
- 1. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Modulation of Estrogen Receptor Activity by the Phytoalexin this compound Produced from Elicited Kudzu (Pueraria lobata) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sartorius.com [sartorius.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of puerarin from pueraria tuberosa dc by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. organomation.com [organomation.com]
- 11. nacalai.com [nacalai.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Development and Experimental Application of an HPLC Procedure for the Determination of Capsaicin and Dihydrocapsaicin in Serum Samples from Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Tuberosin Antioxidant Assay (ABTS/DPPH)
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed standard operating procedure (SOP) for assessing the antioxidant capacity of Tuberosin using two common in vitro assays: the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This compound, a prenylated isoflavonoid, has demonstrated notable antioxidant properties, making these assays crucial for its evaluation in drug discovery and development.[1][2][3] This SOP outlines the principles of each assay, provides step-by-step experimental protocols, and includes guidelines for data analysis and presentation.
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[4] The reduction of ABTS•+ by an antioxidant is observed as a decolorization, which is proportional to the antioxidant's concentration and is typically measured spectrophotometrically at 734 nm.[4][5][6] The DPPH assay operates on a similar principle, where the stable DPPH radical, which has a deep violet color, is reduced to a pale yellow hydrazine by an antioxidant.[7][8][9] The change in absorbance is measured at 517 nm.[7][8][10]
Quantitative Data Summary
The antioxidant capacity of this compound is typically quantified by its EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower EC50 or IC50 value indicates a higher antioxidant activity.
| Assay | Compound | EC50/IC50 Value | Reference |
| ABTS Radical Scavenging | This compound | 70 ng/mL | [3] |
| ABTS Radical Scavenging | Alcoholic Extract of Pueraria tuberosa | 320 µg/mL | [3] |
Experimental Protocols
Preparation of this compound Sample
-
Stock Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[8] The solvent used should be compatible with the assay conditions.
-
Serial Dilutions: Prepare a series of working solutions by serially diluting the stock solution with the same solvent to obtain a range of concentrations for testing. This is necessary to generate a dose-response curve and determine the EC50/IC50 value.[8][11]
ABTS Radical Scavenging Assay Protocol
This protocol is adapted from the methods described by Re et al.[1]
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound sample solutions
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the ABTS•+ radical.[5]
-
-
Preparation of ABTS•+ Working Solution:
-
Assay Protocol:
-
Pipette a small volume (e.g., 10 µL) of the this compound sample solutions (at various concentrations) into the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
For the blank (control), add the same volume of solvent used for the sample instead of the this compound solution.
-
Incubate the plate at room temperature in the dark for a specific period (e.g., 6-10 minutes).[5][13]
-
Measure the absorbance of the solutions at 734 nm using a microplate reader.[5][6]
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the ABTS•+ solution with the this compound sample.[14]
-
-
-
Determination of EC50:
-
Plot the percentage of scavenging activity against the corresponding concentrations of this compound to create a dose-response curve.
-
The EC50 value is the concentration of this compound that causes 50% scavenging of the ABTS•+ radical, which can be determined from the graph.
-
DPPH Radical Scavenging Assay Protocol
This protocol is a generalized procedure based on common laboratory practices.[7][8][10]
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound sample solutions
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Radical Working Solution:
-
Assay Protocol:
-
Pipette a certain volume (e.g., 100 µL) of the this compound sample solutions (at various concentrations) into the wells of a 96-well plate.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
For the blank (control), add the same volume of solvent used for the sample instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.[7][10]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample.[14]
-
-
-
Determination of IC50:
-
Plot the percentage of scavenging activity against the corresponding concentrations of this compound to create a dose-response curve.
-
The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical, which can be determined from the graph.[15]
-
Diagrams
Caption: Workflow for ABTS and DPPH antioxidant assays.
References
- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Tuberosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, cardiovascular disease, and cancer. Natural products are a rich source of novel anti-inflammatory agents. Tuberosin, a pterocarpan isolated from Pueraria tuberosa, has demonstrated significant antioxidant and anti-inflammatory potential.[1][2][3] Notably, it has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[2][3] This suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound in a laboratory setting. The described assays will enable researchers to assess its cytotoxicity, and to quantify its impact on key inflammatory mediators and signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate how results from the described assays can be presented for clear comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 2.5 |
| 1 | 98.5 ± 3.1 |
| 5 | 97.2 ± 2.8 |
| 10 | 95.8 ± 3.5 |
| 25 | 93.1 ± 4.2 |
| 50 | 88.6 ± 5.1 |
| 100 | 82.3 ± 6.3 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 1.8 | 0 |
| LPS + this compound (1 µg/mL) | 22.1 ± 1.5 | 13.0 |
| LPS + this compound (5 µg/mL) | 15.8 ± 1.2 | 37.8 |
| LPS + this compound (10 µg/mL) | 9.3 ± 0.9 | 63.4 |
| LPS + this compound (25 µg/mL) | 5.7 ± 0.6 | 77.6 |
| LPS + Dexamethasone (10 µM) | 4.2 ± 0.4 | 83.5 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control (Untreated) | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 | 450 ± 38 |
| LPS + this compound (10 µg/mL) | 625 ± 55 | 490 ± 42 | 225 ± 21 |
| LPS + Dexamethasone (10 µM) | 310 ± 28 | 245 ± 22 | 110 ± 12 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a suitable model for in vitro inflammation studies.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[5]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the vehicle-treated control.
-
Measurement of Nitric Oxide (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of NO.[6]
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6][7]
-
Incubate for 10-15 minutes at room temperature.[8]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.[10][11][12]
-
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.[10][13]
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.[10]
-
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect changes in the expression levels of key inflammatory proteins, such as iNOS, Cyclooxygenase-2 (COX-2), and proteins involved in signaling pathways like NF-κB (p65, IκBα) and MAPKs (p-ERK, p-p38).[14][15][16][17]
-
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65, IκBα, p-ERK, ERK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[15]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. Anti-inflammatory effect of Pueraria tuberosa extracts through improvement in activity of red blood cell anti-oxidant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme-linked immunosorbent assay (ELISA) of proinflammatory cytokines [bio-protocol.org]
- 13. h-h-c.com [h-h-c.com]
- 14. Detection of Inflammatory Proteins by Western Blot [bio-protocol.org]
- 15. 2.4. Western Blot Analysis [bio-protocol.org]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Leinco Technologies [leinco.com]
- 18. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Investigating the Anti-inflammatory Effects of Tuberosin in LPS-stimulated Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on macrophages, LPS triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While this inflammatory response is crucial for host defense, its dysregulation can contribute to the pathogenesis of chronic inflammatory diseases.
Tuberosin, a natural compound, has emerged as a potential anti-inflammatory agent. This application note provides a detailed protocol for investigating the effects of this compound on LPS-stimulated macrophages, focusing on its ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. The methodologies described herein are essential for researchers in immunology and drug discovery seeking to evaluate the therapeutic potential of novel anti-inflammatory compounds.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effects of this compound on LPS-stimulated macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |
| LPS + this compound (10 µM) | 850 ± 90 | 1400 ± 150 | 450 ± 50 |
| LPS + this compound (25 µM) | 400 ± 50 | 700 ± 80 | 200 ± 30 |
| LPS + this compound (50 µM) | 150 ± 20 | 250 ± 30 | 80 ± 10 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Treatment | NO (µM) |
| Control | 0.5 ± 0.1 |
| LPS (1 µg/mL) | 25.0 ± 2.5 |
| LPS + this compound (10 µM) | 15.0 ± 1.8 |
| LPS + this compound (25 µM) | 8.0 ± 1.0 |
| LPS + this compound (50 µM) | 3.0 ± 0.5 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-stimulated Macrophages (Relative Protein Expression)
| Treatment | p-p65/p65 | p-IκBα/IκBα | p-p38/p38 | p-ERK1/2/ERK1/2 | p-JNK/JNK |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.2 ± 0.6 | 0.2 ± 0.05 | 4.8 ± 0.5 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| LPS + this compound (50 µM) | 2.1 ± 0.3 | 0.8 ± 0.1 | 2.0 ± 0.2 | 1.8 ± 0.2 | 1.9 ± 0.2 |
Experimental Protocols
Macrophage Cell Culture and Stimulation
This protocol describes the culture of RAW 264.7 macrophage-like cells and their stimulation with LPS and this compound.
Materials:
-
RAW 264.7 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.
-
Cell Viability Assay (MTT Assay):
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Add LPS (1 µg/mL) and incubate for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LPS Stimulation and this compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the adhered cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 24 hours for cytokine and NO analysis, 30-60 minutes for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Measurement of Inflammatory Mediators
a. Nitric Oxide (NO) Assay (Griess Test)
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
b. Cytokine Analysis (ELISA)
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Analysis of Signaling Pathways (Western Blotting)
-
After treatment (30-60 minutes), wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for investigating this compound's effects.
Application Note: Measuring Nitric oxide Production in the Presence of Tuberosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Dysregulation of NO production is implicated in various diseases, making the modulation of its synthesis a key area of interest for drug development.[3][4] Tuberosin, a phytoalexin isolated from Pueraria tuberosa, has demonstrated significant biological activities, including antioxidant and anti-inflammatory properties.[5][6] Notably, research has shown that this compound can inhibit the production of nitric oxide, suggesting its potential as a therapeutic agent in inflammatory conditions characterized by excessive NO release.[5][6]
This application note provides detailed protocols for measuring nitric oxide production in a cellular context, specifically to evaluate the inhibitory effects of this compound. The primary method detailed is the widely used Griess assay, which indirectly measures NO production by quantifying its stable breakdown products, nitrite and nitrate.[1][7]
Core Concepts: Nitric Oxide Synthesis and Measurement
Nitric oxide is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and regulate physiological processes, iNOS is typically expressed in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), leading to a high and sustained output of NO.[2]
Due to its short half-life, direct measurement of NO in biological samples is challenging.[1][8] Therefore, common methods focus on quantifying its more stable-end products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[1] The Griess assay is a colorimetric method that detects nitrite, and with the inclusion of a nitrate reductase step, can determine the total NOx (nitrite + nitrate) concentration, providing a reliable index of total NO production.[1][9] Other available methods for NO detection include chemiluminescence, electron spin resonance (ESR), and fluorescent probes, each with its own advantages in terms of sensitivity and specificity.[10][11]
The Role of this compound in Nitric Oxide Signaling
This compound has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide release in macrophages in a concentration-dependent manner.[5] The mechanism behind this inhibition involves the suppression of inducible nitric oxide synthase (iNOS) protein expression.[5][6] This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through the downregulation of the iNOS pathway.
Below is a diagram illustrating the proposed signaling pathway for LPS-induced NO production and the inhibitory action of this compound.
Data Presentation: Effect of this compound on Nitric Oxide Production
The following table summarizes the reported inhibitory effect of this compound on LPS-induced NO production in macrophages.[5][12]
| Concentration of this compound (µg/mL) | % Inhibition of NO Production |
| 5 | 15.2% |
| 10 | 35.8% |
| 20 | 58.4% |
| 40 | 75.1% |
Data adapted from Pandey et al., 2010. The study utilized rat peritoneal macrophages stimulated with LPS.
Experimental Protocols
Protocol 1: Measurement of Nitrite Concentration using the Griess Assay
This protocol outlines the steps to measure nitrite accumulation in cell culture supernatants as an indicator of NO production.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent System (e.g., from commercial suppliers)[13][14]
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
Nitrite standard solution (e.g., sodium nitrite)
-
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm[9]
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 cell line) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 30 minutes to 1 hour.[5]
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression and NO production. Include a negative control group of cells that are not treated with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in fresh culture medium to generate a standard curve (e.g., 0-100 µM).
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each well containing the standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.[1]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Protocol 2: Western Blot for iNOS Protein Expression
To confirm that this compound's effect on NO production is due to the downregulation of iNOS, Western blotting can be performed.[5]
Materials:
-
Cells treated as described in Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against iNOS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of iNOS protein.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the effects of this compound on nitric oxide production. The Griess assay is a robust and accessible method for quantifying NO levels, while Western blotting can elucidate the underlying mechanism of action. These experiments will be valuable in characterizing the anti-inflammatory properties of this compound and its potential for development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric Oxide Griess Assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Tuberosin in In Vivo Research Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberosin, an isoflavonoid isolated from the tubers of Pueraria tuberosa, has demonstrated significant antioxidant and anti-inflammatory properties.[1][2] In vitro studies have shown its capacity to scavenge free radicals and inhibit key inflammatory mediators in macrophages.[2] While direct in vivo studies on isolated this compound are limited, research on extracts of Pueraria tuberosa and other bioactive compounds from the plant, such as isoorientin, provide a strong basis for its application in animal models of inflammation.[3][4] These application notes provide detailed protocols for utilizing this compound in established in vivo models of acute inflammation, based on the current scientific literature.
Mechanism of Action
This compound's anti-inflammatory effects are believed to be mediated through a combination of antioxidant activity and modulation of key signaling pathways. The primary proposed mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes and Cytokines: this compound has been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[2] This is a critical step in the inflammatory cascade.
-
Modulation of NF-κB Signaling: The anti-inflammatory effects of related isoflavonoids from Pueraria tuberosa are mediated by the inactivation of the nuclear factor-kappa B (NF-κB) pathway.[4] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins.
-
Antioxidant Activity: this compound exhibits significant free radical scavenging activity, which contributes to its anti-inflammatory effects by reducing oxidative stress that can trigger and exacerbate inflammatory responses.[2]
Signaling Pathway of this compound in Inflammation
Caption: Proposed mechanism of this compound's anti-inflammatory action.
In Vivo Models of Acute Inflammation
The following are standard and well-characterized animal models for investigating the efficacy of novel anti-inflammatory agents like this compound.
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by redness, swelling, and pain.
Carrageenan-Induced Air Pouch Model
This model allows for the study of localized inflammation and the quantification of inflammatory exudate and cellular infiltration. An air cavity is created on the dorsum of the animal, into which the inflammatory agent is injected.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Male Wistar rats (150-200 g)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control (vehicle-treated)
-
Group III: this compound (e.g., 10 mg/kg, p.o.) + Carrageenan
-
Group IV: this compound (e.g., 20 mg/kg, p.o.) + Carrageenan
-
Group V: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan
-
-
Dosing: Administer this compound or the standard drug orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.
Protocol 2: Carrageenan-Induced Air Pouch in Mice
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in sterile saline)
-
Phosphate-buffered saline (PBS)
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Air Pouch Creation: On day 0, inject 5 mL of sterile air subcutaneously on the dorsal side of the mice. On day 3, inject another 3 mL of sterile air to maintain the pouch.
-
Grouping and Dosing: On day 6, group the animals as in Protocol 1 and administer this compound or the standard drug orally.
-
Induction of Inflammation: One hour after treatment, inject 1 mL of 1% carrageenan into the air pouch.
-
Exudate Collection: 24 hours after carrageenan injection, euthanize the mice and carefully dissect the air pouch. Wash the pouch with 2 mL of PBS.
-
Analysis:
-
Measure the volume of the collected exudate.
-
Centrifuge the exudate to pellet the cells.
-
Perform a total and differential leukocyte count on the cell pellet.
-
Analyze the supernatant for inflammatory mediators such as TNF-α, IL-6, and NO.
-
Experimental Workflow
Caption: General workflow for in vivo anti-inflammatory studies.
Data Presentation
The following tables summarize expected quantitative data based on studies with Pueraria tuberosa methanolic extract (PTME) and isoorientin. These can serve as a reference for designing experiments with this compound.
Table 1: Effect of Pueraria tuberosa Methanolic Extract (PTME) on Inflammatory Markers in Carrageenan-Induced Inflammation in Rats [3]
| Treatment Group | Dose (mg/100g BW, p.o.) | Lipid Peroxides (LPO) (% Inhibition) | C-Reactive Protein (CRP) (% Inhibition) |
| PTME | 10 | Significant Inhibition | Significant Inhibition |
| PTME | 20 | Dose-dependent Inhibition | Dose-dependent Inhibition |
| PTME | 40 | Dose-dependent Inhibition | Dose-dependent Inhibition |
Table 2: Effect of Isoorientin on Inflammatory Markers in Carrageenan-Induced Paw Edema in Mice [4]
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) |
| Isoorientin | 10 | Significant Reduction |
| Isoorientin | 20 | Significant Reduction |
Table 3: Effect of Isoorientin on Inflammatory Markers in Carrageenan-Induced Air Pouch in Mice [4]
| Treatment Group | Dose (mg/kg, p.o.) | Exudate Volume Reduction | Leukocyte Infiltration Reduction | TNF-α Expression | iNOS Expression |
| Isoorientin | 10 | Significant | Significant | Reduced | Reduced |
| Isoorientin | 20 | Significant | Significant | Reduced | Reduced |
Conclusion
This compound presents a promising natural compound for the investigation of inflammatory processes. The provided protocols for the carrageenan-induced paw edema and air pouch models offer robust systems for evaluating the in vivo anti-inflammatory efficacy of this compound. Researchers can adapt the suggested dose ranges, based on data from related compounds, to determine the optimal therapeutic window for this compound in these models. Further studies are warranted to elucidate the precise molecular targets of this compound and its potential for development as a novel anti-inflammatory agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of Pueraria tuberosa extracts through improvement in activity of red blood cell anti-oxidant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-Inflammatory Properties of Isoorientin Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Tuberosin Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberosin, a naturally occurring isoflavonoid found in the plant Pueraria tuberosa, has garnered interest for its potential cytotoxic effects against cancer cells. Preliminary research suggests that this compound may exert its anticancer activity through the activation of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell metabolism. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays and offer insights into its potential mechanism of action.
Quantitative Data Summary
The cytotoxic effects of this compound and its source extracts have been evaluated in various cancer cell lines. The following table summarizes the available quantitative data. It is important to note that some data pertains to extracts of Pueraria tuberosa, the natural source of this compound, and not to the isolated compound itself.
| Cell Line | Compound/Extract | Assay | IC50 Value | Reference |
| HT-29 (Human Colon Carcinoma) | Hydroalcoholic tuber extract of Pueraria tuberosa | MTT | 63.91 µg/mL | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | Ethyl acetate fraction of Pueraria tuberosa extract | MTT | Dose-dependent inhibition observed | [2][3] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Ethyl acetate fraction of Pueraria tuberosa extract | MTT | Dose-dependent inhibition observed | [2][3] |
| SKOV-3 (Human Ovarian Cancer) | Ethyl acetate fraction of Pueraria tuberosa extract | MTT | Dose-dependent inhibition observed | [2][3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: this compound's proposed mechanism of action.
References
- 1. ijcmas.com [ijcmas.com]
- 2. A fraction of Pueraria tuberosa extract, rich in antioxidant compounds, alleviates ovariectomized-induced osteoporosis in rats and inhibits growth of breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fraction of Pueraria tuberosa extract, rich in antioxidant compounds, alleviates ovariectomized-induced osteoporosis in rats and inhibits growth of breast and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tuberosin Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberosin, a pterocarpan isolated from Pueraria tuberosa, has garnered significant interest in cancer research due to its potent biological activities. It has been identified as a selective inhibitor of AKT1[1][2] and a potent activator of Pyruvate Kinase M2 (PKM2), both of which are critical players in cancer cell proliferation, metabolism, and survival.[3] this compound's ability to modulate the PI3K/Akt/mTOR signaling pathway makes it a promising candidate for therapeutic development, particularly in cancers like oral squamous cell carcinoma.[1][2]
Accurate and reproducible in vitro studies are fundamental to understanding the therapeutic potential of this compound. A critical first step in these studies is the correct preparation of stock solutions to ensure compound stability and accurate dosing. This document provides detailed application notes and a comprehensive protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | PubChem |
| Molecular Weight | 338.35 g/mol | PubChem |
| CAS Number | 41347-45-9 | PubChem |
| Purity | ≥98% (recommended) | N/A |
| Appearance | White to off-white powder | N/A |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Practice |
| Storage of Powder | -20°C for long-term storage | General Practice |
| Storage of Stock Solution | -20°C or -80°C in aliquots | General Practice |
Experimental Protocols
Materials
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, amber-colored storage vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
0.22 µm sterile syringe filter (optional, for sterilization of the final stock solution if prepared under non-sterile conditions)
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays.
-
Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to avoid condensation. Perform all weighing and initial dissolution steps in a chemical fume hood.
-
Weighing this compound: Accurately weigh out 3.38 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube. Calculation: To prepare 1 mL of a 10 mM solution:
-
Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 338.35 g/mol = 0.00338 g = 3.38 mg
-
-
Dissolving in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional): If the initial steps were not performed under aseptic conditions, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter into a sterile, amber-colored storage vial. Use a filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber-colored microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Labeling and Long-Term Storage: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for at least 6 months.
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v) and ideally at or below 0.1% (v/v).
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing and Application: Gently mix the final working solution by pipetting up and down before adding it to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Role in the PI3K/Akt/mTOR Signaling Pathwaydot
References
Troubleshooting & Optimization
Technical Support Center: Tuberosin Solubility and Handling for In Vitro Assays
Welcome to the technical support center for Tuberosin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
A1: this compound is a flavonoid compound, specifically a pterocarpan, that has been isolated from plants such as Pueraria tuberosa and Pueraria lobata.[1][2] It is known for its antioxidant, anti-inflammatory, and potential anticancer activities.[1][2] this compound is sparingly soluble in water but is soluble in several organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro biological assays, DMSO is the most commonly used solvent.
Q3: What is the recommended starting concentration for a this compound stock solution in DMSO?
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.5% DMSO is widely considered safe for most cell lines, though some may tolerate up to 1%.[3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments. Primary cells may be more sensitive, and a lower concentration (e.g., 0.1%) may be necessary.[3]
Q5: How should I store my this compound powder and stock solutions?
A5: this compound powder should be stored desiccated at -20°C for long-term stability (up to 3 years).[2] In solvent, stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient solvent or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO. - Gentle warming of the solution to 37°C and sonication can aid in dissolution. |
| Precipitation occurs immediately upon diluting the DMSO stock solution into aqueous cell culture medium. | The compound is crashing out of solution due to the rapid change in solvent polarity. | - Perform a serial dilution of the DMSO stock. First, dilute into a small volume of PBS or serum-free media before adding to the final culture volume.[4] - Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling.[5] - Warm the cell culture medium to 37°C before adding the this compound stock.[4] - Ensure the final concentration of this compound does not exceed its solubility limit in the final aqueous medium. |
| Cloudiness or precipitate forms in the cell culture plate over time. | - Instability of this compound in the aqueous environment. - Interaction with components in the cell culture medium, such as salts or proteins.[6][7] - Evaporation of media leading to increased compound concentration. | - Prepare fresh working solutions for each experiment. - If using serum-free media, consider if any components could be contributing to precipitation. Sometimes, the presence of serum can help maintain the solubility of hydrophobic compounds.[4] - Ensure proper humidification in the incubator to prevent evaporation. |
| Variability in experimental results. | Degradation of this compound in stock or working solutions. | - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect stock solutions from light. - Prepare fresh dilutions from the stock for each experiment. |
| Observed cytotoxicity at expected non-toxic concentrations. | DMSO concentration is too high. | - Calculate the final DMSO concentration in your assay and ensure it is within the tolerated range for your specific cell line (typically ≤0.5%).[3] - Run a vehicle control with the same final DMSO concentration to assess the solvent's effect on cell viability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 338.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 338.35 g/mol = 0.0033835 g = 3.38 mg
-
-
Weighing: Carefully weigh out 3.38 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If the powder does not completely dissolve, you can sonicate the tube for a few minutes or gently warm it to 37°C. Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, a serial dilution is recommended.
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of sterile DMSO or cell culture medium. This gives you a 1 mM solution.
-
-
Final Dilution:
-
From the 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This creates a 1:1000 dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
From the 1 mM intermediate dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This creates a 1:100 dilution, resulting in the same final concentrations.
-
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming of the medium.
-
Application: Use the freshly prepared working solution to treat your cells immediately.
Visualizations
Logical Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: this compound Inhibition of PI3K/AKT Pathway
This compound has been identified as a potent inhibitor of AKT1, a key kinase in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[2]
References
Technical Support Center: Tuberosin Extraction and Purification
Welcome to the technical support center for tuberosin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a flavonoid, specifically a pterocarpan, that has been isolated from plants such as Pueraria tuberosa. Like many flavonoids, it is being investigated for its potential pharmacological properties, including antioxidant and anti-inflammatory effects. For instance, studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[1][2]
Q2: Which solvents are most effective for extracting this compound from plant material?
A2: The choice of solvent is critical and depends on the polarity of the target compound. This compound, as a flavonoid, has a moderate polarity. Generally, polar solvents like ethanol and methanol are effective for extracting flavonoids.[3] For instance, in the extraction of a similar isoflavone, puerarin, from Pueraria lobata, ethanol has been shown to be a highly effective solvent, with extraction yields being significantly influenced by the ethanol concentration in water.[4] Non-polar solvents like n-hexane are typically used for initial defatting of the plant material to remove lipids and other non-polar compounds that might interfere with subsequent extraction and purification steps.
Q3: What are the most common methods for purifying crude this compound extract?
A3: The most common purification methods for flavonoids like this compound are chromatographic techniques. This typically involves a multi-step process starting with column chromatography over a stationary phase like silica gel or Sephadex LH-20.[5] This initial step helps to separate the flavonoids from other classes of compounds in the crude extract. For higher purity, this is often followed by High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, which can resolve closely related compounds to yield highly pure this compound.[6][7]
Troubleshooting Guides
Low Extraction Yield
Problem: The yield of this compound from the plant material is lower than expected.
| Possible Cause | Troubleshooting Action |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal for this compound. Polar flavonoids are best extracted with polar solvents.[3][8] Consider using ethanol or methanol. A comparative study on the extraction of puerarin, a similar isoflavonoid, showed that a 46.06% aqueous ethanol solution provided the optimal yield.[4] |
| Insufficient Extraction Time or Temperature | The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. Increasing the extraction time or temperature can improve yield, but be mindful of potential degradation.[4] For puerarin, an extraction temperature of 65.02°C for 22 minutes was found to be optimal.[4] |
| Poor Cell Lysis | The plant material may not be ground finely enough, preventing the solvent from penetrating the plant cells effectively. Ensure the plant material is a fine, homogenous powder. |
| Degradation of this compound | Flavonoids can be sensitive to pH, light, and high temperatures, which can lead to degradation during extraction.[9] Ensure the extraction is carried out under controlled conditions, protecting the sample from excessive heat and light. |
Low Purity After Purification
Problem: The purified this compound sample contains significant impurities.
| Possible Cause | Troubleshooting Action |
| Co-extraction of Impurities | The initial extraction may have pulled a large number of compounds with similar polarity to this compound. A preliminary wash with a non-polar solvent like n-hexane can help remove lipids and other non-polar impurities before the main extraction. |
| Ineffective Chromatographic Separation | The chosen column chromatography conditions (stationary phase, mobile phase) may not be adequate to resolve this compound from impurities. For silica gel chromatography, a gradient elution from a non-polar solvent (like hexane or chloroform) to a more polar solvent (like ethyl acetate or methanol) is often effective. For more challenging separations, consider using Sephadex LH-20, which separates compounds based on both size and polarity.[5] |
| Overloading the Chromatography Column | Loading too much crude extract onto the column can lead to poor separation and co-elution of compounds. Reduce the amount of sample loaded onto the column. |
| Contamination from Solvents or Equipment | Impurities can be introduced from impure solvents or unclean glassware and equipment. Always use high-purity solvents and ensure all equipment is thoroughly cleaned before use. |
Quantitative Data Summary
The following table summarizes the extraction yields of puerarin, an isoflavonoid structurally related to this compound, from Pueraria lobata using different solvents. This data can serve as a useful reference for selecting an appropriate extraction solvent for this compound.
| Solvent | Extraction Yield (mg/g of biomass) | Reference |
| Acetone | 0.64 | [4] |
| Ethanol | 13.14 | [4] |
| Ethyl Acetate | 0.83 | [4] |
| n-Hexane | 0.45 | [4] |
| 46.06% Aqueous Ethanol (Optimized) | 60.56 | [4] |
Detailed Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Pueraria tuberosa
-
Preparation of Plant Material: Dry the tubers of Pueraria tuberosa at 40-50°C and grind them into a fine powder.
-
Defatting: Load the powdered material into a Soxhlet extractor and perform continuous extraction with hexane for 6-8 hours to remove lipids and other non-polar compounds.
-
Extraction: Air-dry the defatted plant material to remove residual hexane. Then, re-load it into the Soxhlet extractor and perform a second continuous extraction with ethanol for 12-18 hours.
-
Concentration: Collect the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 55°C to obtain the crude extract.[10]
Protocol 2: Column Chromatography Purification of this compound
-
Preparation of the Column: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The specific gradient will need to be optimized, but a common starting point is to increase the polar solvent concentration in increments of 5-10%.
-
Fraction Collection: Collect the eluting solvent in small fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis and concentrate them to obtain a partially purified sample.
Protocol 3: HPLC Purification of this compound
-
System Preparation: Use a reversed-phase C18 column. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% trifluoroacetic acid or formic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% of the same acid).
-
Sample Preparation: Dissolve the partially purified this compound from column chromatography in the initial mobile phase composition and filter it through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the sample onto the HPLC column. Elute the compounds using a linear gradient, for example, starting with 10% Solvent B and increasing to 90% Solvent B over 30-40 minutes. The flow rate is typically around 1 mL/min for an analytical column.
-
Detection and Collection: Monitor the eluent at a suitable wavelength for flavonoids (e.g., 254 nm or 280 nm). Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction for purity using the same HPLC method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization and solvent comparative study of ruellia tuberosa l [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physical Stability and HPLC Analysis of Indian Kudzu (Pueraria tuberosa Linn.) Fortified Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tuberosin and Colorimetric Assays
Welcome to the technical support center for researchers utilizing Tuberosin in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with colorimetric assays?
This compound is a pterocarpan, a type of isoflavonoid, isolated from the plant Pueraria tuberosa.[1][2] Its structure, rich in phenolic groups, gives it antioxidant properties.[1] These antioxidant and reducing properties can lead to interference in colorimetric assays that are based on redox reactions, potentially causing inaccurate results.
Q2: Which colorimetric assays are most likely to be affected by this compound?
Assays that rely on a reduction-oxidation (redox) reaction for signal generation are particularly susceptible to interference by compounds with intrinsic reducing potential like this compound.[3][4] These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used cell viability assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][4][5] Antioxidant compounds like this compound can directly reduce MTT to formazan, leading to an overestimation of cell viability.[3][4][6][7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and similar tetrazolium salt-based assays: Like MTT, these assays can be affected by the direct reduction of the tetrazolium salt by the test compound.
-
Bradford Protein Assay: This assay uses Coomassie Brilliant Blue G-250 dye, which binds to proteins.[8][9] However, polyphenolic compounds can also interact with the dye, leading to an overestimation of protein concentration.[10]
-
DNS (3,5-dinitrosalicylic acid) Assay for Reducing Sugars: This assay detects the presence of reducing sugars via the reduction of DNS.[11][12] Any compound with a free carbonyl group or other reducing potential can react with DNS, leading to inaccurate measurements.[11][13]
Q3: Are there alternative assays that are less prone to interference by this compound?
Yes, for cell viability, the Sulforhodamine B (SRB) assay is a suitable alternative.[5] The SRB assay is a protein staining method and is not based on a redox reaction, making it less likely to be affected by the reducing properties of this compound.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance in MTT Assay
Symptom: You observe a significant increase in formazan formation (purple color) in your MTT assay, even at high concentrations of this compound where you expect to see cytotoxicity. This may lead to a false-positive result, suggesting increased cell viability when the opposite may be true.[3][7]
Cause: this compound, being a flavonoid with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[3][4][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Detailed Experimental Protocol: Cell-Free Control for MTT Assay
-
Prepare a 96-well plate.
-
Add cell culture medium to the wells.
-
Add this compound at the same concentrations used in your cell-based experiment.
-
Add MTT reagent to each well according to your standard protocol.
-
Incubate for the same duration as your cell-based assay.
-
Add solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
Data Interpretation:
| Condition | Expected Absorbance | Interpretation |
| Medium + MTT | Low | Negative Control |
| Medium + this compound + MTT | High | Interference Confirmed |
| Medium + this compound + MTT | Low | No direct interference |
Solution: If interference is confirmed, it is crucial to modify the protocol. Washing the cells with phosphate-buffered saline (PBS) before adding the MTT reagent can help remove the interfering compound.[3][4] If this does not resolve the issue, switching to a non-redox-based assay like the SRB assay is recommended.[5]
Issue 2: Inaccurate Protein Quantification with Bradford Assay
Symptom: You observe higher than expected protein concentrations in your samples containing this compound.
Cause: this compound, as a polyphenolic compound, can interact with the Coomassie Brilliant Blue G-250 dye, leading to a color change and an overestimation of the protein content.[10]
Troubleshooting Steps:
-
Run a "this compound-only" control: Prepare samples with your buffer and this compound at the concentrations used in your experiment (without any protein). Add the Bradford reagent and measure the absorbance.
-
Create a standard curve in the presence of this compound: If the "this compound-only" control shows significant absorbance, prepare your protein standards (e.g., BSA) in a buffer that also contains this compound at the concentration present in your samples. This will help to correct for the interference.
-
Consider alternative protein assays: If interference is substantial and cannot be easily corrected, consider using an alternative protein quantification method that is less susceptible to interference from polyphenols, such as the Bicinchoninic Acid (BCA) assay. However, it's important to note that reducing agents can also interfere with the BCA assay.[14]
Issue 3: False Positive Results in DNS Assay for Reducing Sugars
Symptom: Your DNS assay indicates the presence of reducing sugars in samples containing this compound, even when none are expected.
Cause: The DNS assay is not specific to reducing sugars and can react with other molecules that have reducing properties, such as compounds with free aldehyde or ketone groups.[11][13] The phenolic hydroxyl groups in this compound could potentially contribute to the reduction of DNS, leading to a false-positive result.
Troubleshooting Steps:
-
Perform a this compound control: Run a control sample containing only this compound in the assay buffer to see if it directly reacts with the DNS reagent.
-
Use a more specific enzymatic assay: For quantifying specific sugars like glucose, consider using a glucose oxidase-peroxidase based assay, which is more specific and less prone to interference from other reducing substances.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, which is important to consider when designing experiments and interpreting results.
1. Estrogen Receptor (ER) Signaling Pathway:
This compound has been demonstrated to modulate estrogen receptor pathways, leading to altered gene expression and increased cell proliferation in a dose-dependent manner.[15]
Caption: this compound's modulation of the ER signaling pathway.
2. AKT1 Signaling Pathway:
In silico studies suggest that this compound can act as a potent and selective inhibitor of AKT1, a key protein in a signaling pathway that is often dysregulated in cancer.[16]
Caption: Proposed inhibitory action of this compound on the AKT1 pathway.
3. Pyruvate Kinase M2 (PKM2) Activation:
Virtual screening and molecular dynamics simulations have identified this compound as a potential activator of Pyruvate Kinase M2 (PKM2), an enzyme that plays a crucial role in cancer cell metabolism.[17]
Caption: Potential activation of PKM2 by this compound.
By being aware of these potential interactions and implementing the appropriate controls and alternative assays, researchers can ensure the accuracy and reliability of their experimental data when working with this compound.
References
- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. synthical.com [synthical.com]
- 10. researchgate.net [researchgate.net]
- 11. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Estrogen Receptor Activity by the Phytoalexin this compound Produced from Elicited Kudzu (Pueraria lobata) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovering this compound and Villosol as Potent and Selective Inhibitors of AKT1 for Therapeutic Targeting of Oral Squamous Cell Carcinoma [mdpi.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting low yield of Tuberosin from plant material
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields of Tuberosin from plant material, primarily Pueraria tuberosa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it typically isolated?
A1: this compound is a bioactive isoflavonoid, specifically a pterocarpan, known for its antioxidant and anti-inflammatory properties.[1][2] It is primarily isolated from the tubers of Pueraria tuberosa, a plant commonly known as Indian Kudzu.[2][3][4]
Q2: What is a typical yield for a crude alcoholic extract from Pueraria tuberosa?
A2: The yield of the crude extract is highly dependent on the solvent and extraction method. For alcoholic extracts (ethanol), yields are reported to be in the range of 12-18% w/w from dried tuber powder.[1] Other solvents will produce different yields, as detailed in the data tables below.
Q3: Which extraction method is recommended for maximizing the yield of the initial crude extract?
A3: Soxhlet extraction with ethanol is a commonly cited and effective method for obtaining a high yield of the initial crude extract containing this compound and other isoflavonoids.[1][3][4] However, modern techniques like Ultrasound-Assisted Extraction (UAE) can offer advantages such as shorter extraction times and lower solvent consumption.[5][6]
Q4: How can I purify this compound from the crude extract?
A4: The standard and effective method for purifying this compound from the crude alcoholic extract is column chromatography using silica gel.[1] The process involves eluting the column with organic solvents of increasing polarity to separate the different compounds.[1] Further purification can be achieved by re-chromatography and subsequent recrystallization.[1]
Q5: How can I confirm the identity and purity of the isolated this compound?
A5: The structure of the isolated compound is typically characterized and confirmed using spectral studies.[1] Techniques like High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity and quantifying the compound.[7][8]
Troubleshooting Guides
This section addresses specific problems encountered during the extraction and purification process.
Problem 1: Low Yield of Crude Extract
You have completed the initial solvent extraction, but the final weight of the dried crude extract is significantly lower than expected.
Possible Causes and Solutions:
-
Improper Plant Material Preparation: The physical state of the plant material is critical.
-
Solution: Ensure tubers are properly dried (shade-drying is common) and ground into a coarse powder to maximize the surface area for solvent penetration.[4]
-
-
Incorrect Solvent Choice: The solvent may not be optimal for extracting isoflavonoids.
-
Solution: Ethanol or methanol are effective for extracting a broad range of phenolic compounds, including this compound.[1][4] A successive extraction, starting with a non-polar solvent like hexane to remove fats and lipids, followed by ethanol, can improve the purity of the subsequent alcoholic extract.[1]
-
-
Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient.
-
Solution: Optimize extraction parameters. For Soxhlet extraction, ensure a sufficient number of cycles. For maceration, allow for adequate time (e.g., several hours) with repeated extractions using fresh solvent.[9] Increasing the solvent-to-material ratio can also enhance extraction efficiency.[10]
-
Problem 2: High Crude Extract Yield, but Low Final this compound Yield
The initial crude extract yield is good, but the amount of pure this compound recovered after column chromatography is minimal.
Possible Causes and Solutions:
-
Compound Degradation: this compound may be degrading during processing.
-
Inefficient Chromatographic Separation: The column chromatography protocol may not be effectively separating this compound from other compounds.
-
Solution: Optimize your chromatography conditions. This includes the choice of stationary phase (silica gel is standard) and the mobile phase (solvent system). A gradient elution, starting with non-polar solvents and gradually increasing polarity, is often necessary.[1] For example, an ethyl acetate fraction can be re-chromatographed using a specific solvent system like benzene:ethyl acetate (7:3) to isolate this compound.[1]
-
-
Losses During Purification Steps: Significant amounts of the compound may be lost during transfers, filtration, or recrystallization.
-
Solution: Review each step of your purification workflow for potential losses. Ensure complete transfer of material between vessels. During recrystallization, be mindful that some product will remain in the mother liquor; optimizing the solvent and temperature can minimize this.
-
Data Presentation
Table 1: Extractive Values of Pueraria tuberosa with Different Solvents
| Solvent | Extractive Value (% w/w) | Polarity | Reference |
| Petroleum Ether | 0.38% - 0.82% | Non-polar | [3][11] |
| Hexane | 4.82% | Non-polar | [11] |
| Benzene | 5.21% | Non-polar | [11] |
| Chloroform | 1.24% - 3.86% | Intermediate | [3][11] |
| Ethyl Acetate | 4.55% | Intermediate | [11] |
| Ethanol | 12.24% - 18.00% | Polar | [1][11] |
| Water | 3.07% - 10.38% | Polar | [3][11] |
This table summarizes data from multiple sources, showing that polar solvents like ethanol provide the highest yield for the crude extract.
Experimental Protocols
Protocol 1: Successive Soxhlet Extraction
This protocol is a standard method for obtaining an enriched isoflavonoid extract.
-
Defatting: Place coarsely powdered, dried tuber material of Pueraria tuberosa in the thimble of a Soxhlet extractor. Extract with hexane for several hours to remove lipids and other non-polar compounds. Discard the hexane extract.
-
Air Dry: Remove the thimble and allow the plant material to air dry completely to remove residual hexane.
-
Alcoholic Extraction: Place the defatted plant material back into the Soxhlet apparatus and extract with ethanol (95% or absolute) for 6-8 hours or until the solvent in the siphon arm runs clear.[1][4]
-
Concentration: Combine the ethanolic extract and concentrate it using a rotary evaporator at a temperature below 55°C to obtain the solvent-free crude extract.[7]
-
Storage: Store the dried extract in a desiccator and then in a freezer at -20°C until further purification.[9]
Protocol 2: Column Chromatography for this compound Purification
This protocol describes a general procedure for isolating this compound from the crude alcoholic extract.
-
Column Packing: Prepare a silica gel column (e.g., 80 x 4 cm for 8g of extract) using a non-polar solvent like hexane as the slurry solvent.[1]
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or benzene). Gradually increase the solvent polarity by adding increasing proportions of a more polar solvent like ethyl acetate.[1]
-
Fraction Collection: Collect fractions of the eluate continuously and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.
-
Pooling and Re-chromatography: Pool the fractions that show a similar profile and contain the target compound (the ethyl acetate fraction is often enriched with isoflavonoids).[1][4] This pooled fraction may require a second, smaller column (e.g., 30 x 1.5 cm) with a fine-tuned solvent system (e.g., benzene:ethyl acetate 7:3) to achieve better separation.[1]
-
Recrystallization: Concentrate the purified fraction containing this compound and recrystallize it from a suitable solvent (e.g., benzene) to obtain pure white crystals.[1]
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. ijpsr.com [ijpsr.com]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Special Issue on “Extraction Optimization Processes of Antioxidants” [mdpi.com]
- 7. Physical Stability and HPLC Analysis of Indian Kudzu (Pueraria tuberosa Linn.) Fortified Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Enhancing the Bioavailability of Tuberosin for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Tuberosin in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Poor aqueous solubility and/or low permeability of this compound. This compound, a pterocarpan, is known to be soluble in organic solvents like DMSO, chloroform, and acetone, but its aqueous solubility is expected to be low.[1] This is supported by a calculated XLogP3 value of 2.5, indicating moderate lipophilicity which often correlates with poor water solubility.[2]
Solution:
-
Formulation Enhancement: The primary approach to improving the oral bioavailability of poorly soluble compounds is through formulation strategies. Consider the following options:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can enhance the solubilization and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and improve its dissolution.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.
-
-
Dose Escalation: While a straightforward approach, increasing the dose may not be feasible due to potential toxicity or cost constraints. It should be considered in conjunction with formulation improvements.
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies, while continuing to optimize the oral formulation.
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause: Inconsistent dissolution and absorption of the formulation, or physiological differences between animals.
Solution:
-
Formulation Homogeneity: Ensure your formulation is homogenous and that the particle size of this compound is consistent across batches. For suspensions, ensure adequate mixing before and during administration.
-
Controlled Dosing Technique: Standardize the gavage technique to minimize variability in the administration process.
-
Fasting/Fed State: The presence of food can significantly impact the absorption of lipophilic compounds. Conduct studies in either a fasted or fed state and maintain consistency. For lipid-based formulations, administration with food may enhance absorption.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Issue 3: Rapid clearance and short half-life of this compound in vivo.
Possible Cause: Extensive first-pass metabolism in the liver and/or rapid excretion.
Solution:
-
Metabolic Stability Assessment: Before extensive in vivo studies, it is advisable to assess the metabolic stability of this compound using in vitro models such as liver microsomes or hepatocytes. This will provide insights into its susceptibility to metabolic enzymes.
-
Co-administration with Metabolic Inhibitors: While not a long-term solution, co-administration with known inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to elucidate the role of metabolism in this compound's clearance.
-
Structural Modification (Prodrugs): In later stages of drug development, chemical modification of the this compound structure to create a prodrug could be explored to protect it from first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a pterocarpan, a class of flavonoids.[2][3] Its molecular formula is C₂₀H₁₈O₅ and it has a molecular weight of approximately 338.35 g/mol .[4] While specific experimental data on its aqueous solubility is limited in the public domain, its chemical structure and a calculated XLogP3 of 2.5 suggest it is a lipophilic compound with poor water solubility.[2] It is reported to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q2: Are there any published in vivo pharmacokinetic data for this compound?
A2: As of the latest literature search, there are no published in vivo pharmacokinetic studies specifically for this compound. However, a study on a water extract of Pueraria tuberosa, the plant from which this compound is isolated, reported pharmacokinetic data for another constituent, puerarin, in rats. After oral administration, puerarin reached a maximum plasma concentration (Cmax) of 21.04 µg/mL with a time to maximum concentration (Tmax) of 4 hours.[5] While this provides a general indication of the absorption of compounds from this plant extract, these values cannot be directly extrapolated to this compound.
Q3: What are the recommended starting points for developing an oral formulation for this compound?
A3: Given its lipophilic nature, a good starting point would be to explore lipid-based formulations. A simple formulation could involve dissolving this compound in a mixture of oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., ethanol, propylene glycol). Another promising approach is the preparation of a nanosuspension through wet milling or high-pressure homogenization.
Q4: How can I assess the permeability of this compound?
A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. This assay uses a monolayer of human colon adenocarcinoma cells to assess the transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side. This can provide valuable data on this compound's intrinsic permeability and help to determine if poor permeability, in addition to low solubility, is a limiting factor for its bioavailability.
Q5: What are the potential metabolic pathways for this compound?
A5: The metabolic pathways for this compound have not been extensively studied. As a flavonoid, it is likely to undergo Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver. In vitro studies using liver microsomes or S9 fractions can help to identify the major metabolites and the enzymes involved in its clearance.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | PubChem[2] |
| Molecular Weight | 338.35 g/mol | Biosynth[4] |
| Calculated XLogP3 | 2.5 | PubChem[2] |
| Aqueous Solubility | Not reported (expected to be low) | - |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[1] |
Table 2: Example Pharmacokinetic Parameters of Puerarin (from Pueraria tuberosa extract) in Rats (for illustrative purposes only)
| Parameter | Value | Unit |
| Cmax | 21.04 | µg/mL |
| Tmax | 4 | hours |
| AUC | 209.04 | µg*hr/mL |
| Source: Pandey et al., 2019[5] |
Experimental Protocols
Protocol 1: Preparation of a Simple Lipid-Based Formulation for Oral Gavage
-
Objective: To prepare a solution/suspension of this compound in a lipid-based vehicle for initial in vivo screening.
-
Materials:
-
This compound
-
Sesame oil (or other suitable oil)
-
Cremophor EL (or other suitable surfactant)
-
Ethanol (co-solvent)
-
Glass vials, magnetic stirrer, and stir bars
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
In a glass vial, dissolve the this compound in a small volume of ethanol with the aid of gentle warming and stirring.
-
Add the desired volume of Cremophor EL to the solution and mix thoroughly.
-
Slowly add the sesame oil to the mixture while stirring continuously until a homogenous solution or fine suspension is formed.
-
Visually inspect the formulation for any precipitation before administration.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
-
Materials:
-
This compound formulation
-
Appropriate rodent species (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable method (e.g., tail vein, saphenous vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Visualizations
Caption: Key challenges in the oral bioavailability of this compound.
digraph "Experimental_Workflow_Bioavailability" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];"Start" [label="Start: Enhance this compound Bioavailability", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Formulation_Development" [label="Formulation Development\n(e.g., Lipid-based, Nanosuspension)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vitro_Screening" [label="In Vitro Screening\n(Solubility, Dissolution, Caco-2 Permeability)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Optimization" [label="Formulation Optimization", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "In_Vivo_PK" [label="In Vivo Pharmacokinetic Study\n(Rodent Model)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Cmax, Tmax, AUC)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End: Optimized Formulation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Formulation_Development"; "Formulation_Development" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "Optimization"; "Optimization" -> "Formulation_Development" [label="Iterate"]; "Optimization" -> "In_Vivo_PK" [label="Proceed"]; "In_Vivo_PK" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Caption: A typical experimental workflow for enhancing this compound's bioavailability.
digraph "Signaling_Pathway_Example" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"this compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Target_Protein" [label="Target Protein\n(e.g., Kinase, Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; "Downstream_Effector_1" [label="Downstream Effector 1", fillcolor="#F1F3F4"]; "Downstream_Effector_2" [label="Downstream Effector 2", fillcolor="#F1F3F4"]; "Biological_Response" [label="Biological Response\n(e.g., Anti-inflammatory, Anti-cancer)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "Target_Protein" [label="Binds/Inhibits"]; "Target_Protein" -> "Downstream_Effector_1" [label="Activates/Inhibits"]; "Downstream_Effector_1" -> "Downstream_Effector_2"; "Downstream_Effector_2" -> "Biological_Response"; }
Caption: A generalized signaling pathway for this compound's mechanism of action.
References
- 1. This compound | CAS:41347-45-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C20H18O5 | CID 14630495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 41347-45-9 | XT161526 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Tuberosin to Prevent Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tuberosin during experimental procedures. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears to have changed color. What could be the cause?
A1: A change in the color of your this compound solution may indicate degradation. Flavonoids like this compound can degrade under certain conditions, leading to the formation of colored byproducts. The most common causes for degradation are exposure to light, high temperatures, extreme pH, and oxidative stress.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your this compound stock solutions and solid compounds are stored as recommended (see Storage Protocols).
-
Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, HPLC-grade solvents for preparing solutions.
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Assess pH: If your experimental buffer is acidic or alkaline, consider the potential for pH-mediated hydrolysis. It is advisable to prepare fresh solutions before use in such conditions. Flavonoids, in general, tend to be more stable in acidic conditions compared to alkaline environments.[1][2]
Q2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. Could this be degradation?
A2: Yes, the appearance of new peaks in your HPLC chromatogram is a strong indicator of this compound degradation. Forced degradation studies on flavonoids have shown that they can break down into various smaller molecules under stress conditions.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a controlled forced degradation study on a small sample of your this compound. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to generate degradation products for comparison.[3][4]
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from all potential degradation products.[3][4][5]
-
Review Sample Preparation: Degradation can occur during sample preparation. Avoid prolonged exposure to harsh conditions, and analyze samples as quickly as possible after preparation.
Q3: How can I minimize the oxidation of this compound in my experiments?
A3: this compound, as a flavonoid, possesses antioxidant properties, which also means it is susceptible to oxidation.
Preventative Measures:
-
Use Degassed Solvents: For preparing solutions, use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: When possible, handle solid this compound and its solutions under an inert atmosphere, such as nitrogen or argon.
-
Add Antioxidants: In some experimental setups, it might be possible to include a small amount of a compatible antioxidant, like ascorbic acid, to protect this compound from oxidation. However, this should be carefully considered as it may interfere with your experiment.
-
Avoid Metal Contamination: Trace metal ions can catalyze oxidation. Use high-purity reagents and glassware to minimize metal contamination.
Quantitative Data on Flavonoid Stability
While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize general stability data for flavonoids under various stress conditions, which can serve as a guideline.
Table 1: General Stability of Flavonols under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 70°C | Varies | Generally more stable compared to basic conditions.[1][2] |
| Base Hydrolysis | 0.1 M NaOH | 70°C | Varies | Prone to degradation.[1][2] |
| Oxidation | 0.03% H₂O₂ | 70°C | Varies | Susceptible to oxidation.[1][2] |
| Thermal Degradation | - | 70°C | Varies | Degradation observed, follows first-order kinetics.[1][2] |
Data synthesized from forced degradation studies on Ginkgo flavonol aglycones (quercetin, kaempferol, and isorhamnetin).[1][2]
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Pueraria tuberosa
This protocol is based on established methods for isolating isoflavonoids from Pueraria tuberosa.
Materials:
-
Dried and powdered tubers of Pueraria tuberosa
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Defatting: Extract the dried powder with hexane in a Soxhlet apparatus to remove lipids. Discard the hexane extract.
-
Methanolic Extraction: Extract the defatted powder with methanol.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Load the concentrated methanolic extract onto the column.
-
Elute the column with a gradient of a suitable solvent system (e.g., chloroform-methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Purification: Pool the this compound-containing fractions and concentrate them. Further purification can be achieved by recrystallization or preparative HPLC.
Protocol 2: Preparation and Storage of this compound Stock Solutions
For Chemical and Analytical Assays (e.g., HPLC):
-
Solvent Selection: Use a high-purity, HPLC-grade solvent in which this compound is soluble, such as dimethyl sulfoxide (DMSO) or methanol.
-
Preparation:
-
Accurately weigh the required amount of solid this compound.
-
Dissolve it in the chosen solvent to the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Store the stock solution in an amber glass vial to protect it from light.
-
Store at -20°C for long-term storage.
-
For short-term storage (up to a week), 4°C is acceptable.
-
Before use, allow the solution to come to room temperature and vortex gently.
-
For Cell Culture Experiments:
-
Solvent Selection: Use a cell culture grade solvent that is compatible with your cell line and has low toxicity at the final working concentration (e.g., DMSO).
-
Preparation:
-
Prepare a highly concentrated stock solution in the chosen solvent (e.g., 10-20 mM in DMSO).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Storage:
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
When preparing your experiment, dilute the stock solution to the final working concentration in your cell culture medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Visualizations
Signaling Pathways
This compound has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) through the suppression of inducible nitric oxide synthase (iNOS) expression. This effect is often mediated through the inhibition of the NF-κB signaling pathway.
Caption: LPS-induced iNOS signaling pathway and potential inhibition by this compound.
Caption: The canonical NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for using this compound.
References
Technical Support Center: Working with Tuberosin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues when working with Tuberosin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a bioactive isoflavonoid phytochemical found in the tuber of Pueraria tuberosa. It is investigated in cell culture for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3][4][5]
Q2: Are there specific contamination risks associated with using this compound, as a plant-derived compound?
While this compound itself is not a source of contamination, plant-derived compounds can introduce contaminants if not handled and prepared correctly. The primary risks stem from the raw plant material harboring endophytic microorganisms (bacteria or fungi living within the plant tissue) and spores that may not be removed during standard extraction procedures.[6] Therefore, proper sterilization of the this compound solution before adding it to your cell culture is critical.
Q3: What are the common types of microbial contaminants I might encounter?
The most common contaminants in cell culture are bacteria, fungi (including yeasts and molds), and mycoplasma.[7][8][9][10]
-
Bacteria: Often lead to a rapid drop in pH (media turns yellow), turbidity (cloudiness), and sometimes a foul odor. Under a microscope, you may see small, motile particles between your cells.[7][8][10]
-
Fungi (Yeast and Mold): Yeast contamination can cause the media to become turbid and the pH to increase (media turns pink/purple). Microscopically, yeasts appear as small, budding, spherical, or oval particles.[11] Molds will typically appear as filamentous structures (hyphae) floating in the culture.[7][8]
-
Mycoplasma: This is a particularly problematic contaminant as it is very small, lacks a cell wall, and often does not cause visible changes like turbidity or pH shift.[12] Signs of mycoplasma contamination can be subtle, including reduced cell proliferation, changes in cell morphology, and altered cellular responses.
Q4: Can this compound itself affect the pH of my cell culture medium?
The introduction of any new compound, including dissolved this compound, has the potential to alter the pH of the cell culture medium. The extent of this change depends on the concentration of this compound used and the buffering capacity of the medium. It is recommended to measure the pH of the medium after adding this compound to ensure it remains within the optimal range for your specific cell line (typically pH 7.2-7.4).[13][14][15]
Q5: How should I prepare and sterilize my this compound stock solution?
Proper preparation and sterilization of your this compound stock solution are crucial to prevent contamination. Since this compound is a heat-sensitive compound, autoclaving is not recommended as it can degrade the molecule and reduce its bioactivity.[16][17][18] The preferred method of sterilization is filtration.
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
If you suspect contamination in your cell cultures treated with this compound, follow these steps to identify the potential source:
-
Isolate the Problem: Immediately quarantine the suspected contaminated flask(s) to prevent cross-contamination to other cultures.
-
Microscopic Examination: Observe the culture under a microscope at different magnifications. Look for the characteristic signs of bacterial, yeast, or fungal contamination as described in the FAQs.
-
Check Your Controls: Examine your control cultures (cells not treated with this compound). If they are also contaminated, the source is likely not the this compound solution but rather a more general issue with your aseptic technique, reagents, or laboratory environment.
-
Test Your Reagents: If the contamination appears to be linked to the this compound treatment, test the sterility of your this compound stock solution and other reagents used in its preparation. You can do this by adding a small aliquot of the stock solution to a sterile culture medium without cells and incubating it. If the medium becomes turbid, the stock solution is contaminated.
Guide 2: Sterilizing this compound Stock Solutions
As autoclaving can degrade this compound, filtration is the recommended method for sterilization.
Experimental Protocol: Sterility Testing of this compound Stock Solution
This protocol outlines the steps to confirm the sterility of your filtered this compound stock solution.
-
Prepare a sterile test culture vessel: Label a sterile flask or petri dish containing only sterile culture medium (without cells) as "Sterility Test".
-
Inoculate with this compound solution: Add a small aliquot (e.g., 10-20 µL) of your filtered this compound stock solution to the "Sterility Test" vessel.
-
Incubate: Place the vessel in the cell culture incubator for 3-5 days.
-
Observe daily: Check the vessel daily for any signs of microbial growth, such as turbidity or the appearance of colonies.
-
Microscopic examination: After the incubation period, examine a sample of the medium under a microscope for any signs of microorganisms.
-
Interpretation of results: If no growth is observed, your this compound stock solution is likely sterile. If growth is detected, the filtration was not successful, or the solution was contaminated during handling.
Data Presentation
Table 1: Comparison of Sterilization Methods for Plant-Derived Compounds
| Sterilization Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Autoclaving | High-pressure steam at 121°C | Effective at killing all microbes, including spores. | Can degrade heat-sensitive compounds like this compound.[16][17][18] | Not Recommended |
| Filtration | Physical removal of microorganisms using a membrane filter (0.22 µm pore size).[19][20][21] | Preserves the bioactivity of heat-sensitive compounds. | May not remove very small bacteria or viruses. Can be slow for viscous solutions. Potential for the compound to bind to the filter membrane.[21][22] | Recommended |
| Dry Heat | High temperature (160-180°C) for an extended period. | Effective for glassware and heat-stable powders. | Not suitable for solutions and will degrade this compound.[19] | Not Recommended |
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying the source of contamination.
Caption: Experimental workflow for sterility testing of this compound solutions.
Caption: LPS signaling pathway potentially affected by bacterial contamination.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Pueraria tuberosa: a review on its phytochemical and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Explant sterilization | PPTX [slideshare.net]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. novabio.lt [novabio.lt]
- 10. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 11. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. A Simple but Effective Combination of pH Indicators for Plant Tissue Culture [mdpi.com]
- 14. Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Sterilization on Bioactives of Jatropha dioica and Opuntia oligacantha Extracts, and on Antimicrobial Capacity against Streptococcus mutans [mdpi.com]
- 18. Influence of autoclave treatment and enzymatic hydrolysis on the antioxidant activity of Opuntia ficus-indica fruit extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experimental Conditions for Tuberosin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tuberosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a special focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its "optimal pH for activity"?
A1: this compound is a bioactive phytoalexin, specifically a pterocarpan, isolated from plants like Pueraria tuberosa.[1][2] It is not an enzyme with its own catalytic activity. Therefore, instead of a single "optimal pH for activity," the ideal pH will depend on the specific experimental system you are studying. For instance, this compound has been shown to modulate the estrogen receptor (ER) pathway and exhibit antioxidant effects.[1][3] The optimal pH for these activities will be dictated by the pH at which the target proteins (like the estrogen receptor) and cellular systems function optimally. A study investigating the antioxidant activity of this compound used a lysis buffer with a pH of 7.4.[4]
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could pH be a factor?
A2: Absolutely. The pH of your cell culture medium is critical for cell health and the stability and activity of the compound. Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4. Deviations from this range can stress the cells and alter protein function, leading to unreliable results. When preparing your this compound stock solutions and dilutions, ensure that the final concentration of the solvent (like DMSO) does not significantly alter the pH of the culture medium.
Q3: My this compound solution appears to have a precipitate after pH adjustment. What should I do?
A3: Precipitation can occur if the pH adjustment causes the compound to become less soluble or if it leads to protein denaturation and aggregation in your sample.[5][6] To avoid this, it is recommended to use gradual methods for changing pH, such as dialysis against a new buffer, gel filtration, or diafiltration.[7] If you must add an acid or base, use dilute solutions and add them slowly while stirring vigorously to prevent localized pH extremes.[5][8] It is also crucial to consider the isoelectric point (pI) of any proteins in your solution, as proteins are least soluble at their pI.[9]
Q4: How do I determine the best buffer pH for a new this compound-based experiment?
A4: The ideal approach is to perform a pH optimization assay. This involves testing a range of pH values to determine which one yields the most robust and reproducible results for your specific endpoint (e.g., binding affinity, cellular response). When selecting your buffers, ensure they have a buffering range that covers your target pH. A multiple-component buffer system can be useful for screening a wide pH range with consistent chemical components.[10]
Troubleshooting Guides
Issue 1: Low or No Observed Activity of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The experimental pH may be outside the optimal range for the target protein or cellular system. Perform a pH screen using a range of buffers to identify the optimal condition.[11] |
| Compound Degradation | This compound may be unstable at the current pH and temperature. Assess compound stability at different pH values using techniques like HPLC. Store stock solutions at the recommended temperature and pH. |
| Incorrect Assay Conditions | The issue may not be pH-related. Verify other assay parameters such as temperature, incubation time, and the concentrations of all reagents.[11][12] |
| Missing Cofactors | The biological activity you are measuring might require cofactors that are absent or at a low concentration in your buffer. Review the literature for the requirements of your specific assay system.[11] |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | The pH and ionic strength of your buffer can influence non-specific interactions. Try adjusting the pH or including a non-ionic detergent (e.g., Tween-20) or blocking agent (e.g., BSA) in your buffer. |
| Reagent Instability | One of your assay reagents may be degrading and producing a signal. This can sometimes be pH-dependent. Prepare fresh reagents and ensure your buffer pH is within the stability range for all components.[12] |
| Contamination | Your reagents or samples may be contaminated. Use fresh, high-quality reagents and maintain sterile techniques, especially for cell-based assays.[13] |
Experimental Protocols
Protocol: pH Adjustment of a Protein Solution for a this compound Binding Assay
This protocol describes how to change the pH of a purified protein solution before assessing its binding to this compound.
Objective: To exchange the buffer of a protein solution from a storage buffer (e.g., pH 8.0) to an experimental buffer at a different pH (e.g., pH 6.5) using dialysis.
Materials:
-
Purified protein solution
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Experimental Buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.5)
-
Storage Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare at least 100 volumes of the desired experimental buffer relative to the volume of your protein solution. For 1 mL of protein solution, prepare at least 100 mL of experimental buffer.
-
Cut a piece of dialysis tubing of the appropriate length, leaving extra space for the sample and headspace.
-
Activate the dialysis membrane according to the manufacturer's instructions. This often involves boiling in EDTA and then in distilled water.
-
Carefully load your protein sample into the dialysis tubing and securely close both ends with clips.
-
Place the sealed dialysis tubing into a beaker containing the experimental buffer.
-
Place the beaker on a stir plate and add a stir bar. Stir gently at 4°C.
-
Allow the dialysis to proceed for at least 4 hours or overnight.
-
For a more complete buffer exchange, change the buffer two to three times.
-
After the final buffer exchange, carefully remove the protein solution from the dialysis tubing.
-
Confirm the pH of the protein solution using a calibrated pH meter.
-
The protein solution is now ready for the binding assay with this compound.
Visualizations
Workflow for Troubleshooting Inconsistent Experimental Results
This diagram outlines a logical workflow for troubleshooting common issues in experiments involving bioactive compounds like this compound, with a focus on the role of pH.
Caption: A troubleshooting workflow for inconsistent experimental results.
Modulation of Estrogen Receptor Signaling by this compound
This diagram illustrates a simplified signaling pathway showing how a compound like this compound can modulate the estrogen receptor (ER) pathway, a known target.[3]
Caption: Simplified pathway of Estrogen Receptor modulation by this compound.
References
- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Modulation of Estrogen Receptor Activity by the Phytoalexin this compound Produced from Elicited Kudzu (Pueraria lobata) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. The pH of chemistry assays plays an important role in monoclonal immunoglobulin interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biochemistry - Optimal pH of protein buffer? Basic principles to adjust buffers according method and analysis - Biology Stack Exchange [biology.stackexchange.com]
- 10. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Tuberosin and Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the landscape of natural antioxidant compounds, both tuberosin and quercetin have garnered significant attention for their potential therapeutic applications. This guide provides an objective comparison of their antioxidant potency, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action. This analysis is intended for researchers, scientists, and professionals in the field of drug development to inform further investigation and potential applications.
Quantitative Comparison of Antioxidant Activity
A key study directly comparing their anti-inflammatory effects, which are closely linked to antioxidant activity, found quercetin to be significantly more potent than this compound in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[1] NO is a key inflammatory mediator, and its inhibition is a marker of antioxidant and anti-inflammatory efficacy.
| Assay | This compound (EC50/IC50) | Quercetin (IC50) | Reference |
| LPS-induced NO Inhibition | 399.68 ng/mL (EC50) | 190 ng/mL (EC50) | [1] |
| ABTS Radical Scavenging | 70 ng/mL (EC50) | 48.0 ± 4.4 µM | [1][2] |
| DPPH Radical Scavenging | Not Available | 4.60 ± 0.3 µM | [2] |
| Superoxide Radical Scavenging | 156 µg/mL (EC50) | Not Available | [1] |
| Lipid Peroxidation Inhibition | 98 µg/mL (EC50) | Not Available | [1] |
Note: EC50/IC50 values represent the concentration of the compound required to inhibit 50% of the radical or metabolic activity. A lower value indicates greater potency. Data for this compound and quercetin are compiled from different studies, and direct comparison should be made with this consideration. The structural difference, specifically the presence of a 3-OH group in quercetin compared to a 5-OH group in this compound, is suggested to contribute to quercetin's higher antioxidant potential.[1]
Experimental Methodologies
The following are detailed protocols for the key antioxidant assays cited in this comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound or quercetin) in methanol.
-
Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. A control is prepared with methanol instead of the sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: A specific volume of the sample solution is mixed with the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The EC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the test compounds.
-
Reaction Mixture: A small volume of the sample is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄ or Trolox).
Signaling Pathways and Mechanisms of Action
Both this compound and quercetin exert their antioxidant effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.
This compound's Antioxidant and Anti-inflammatory Pathway
This compound has been shown to inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[1] This is a crucial anti-inflammatory mechanism, as excessive NO production contributes to oxidative damage. The inhibition of iNOS expression is often mediated through the nuclear factor-kappa B (NF-κB) signaling pathway. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS. This compound likely interferes with this activation cascade.
Caption: this compound's proposed mechanism of antioxidant action.
Quercetin's Multi-faceted Antioxidant Signaling
Quercetin is known to influence a broader range of signaling pathways to exert its potent antioxidant effects. It can directly scavenge free radicals and also modulate the expression of antioxidant enzymes. Key pathways affected by quercetin include the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. By activating the Nrf2 pathway, for instance, quercetin upregulates the expression of numerous antioxidant and detoxification enzymes. Its inhibition of the NF-κB pathway is also a well-documented mechanism of its anti-inflammatory and antioxidant activity.
Caption: Quercetin's diverse antioxidant signaling pathways.
Conclusion
Based on the available experimental data, quercetin exhibits superior antioxidant and anti-inflammatory potency compared to this compound. This is evidenced by its lower EC50 value in inhibiting LPS-induced NO production and its strong performance in various radical scavenging assays. The broader mechanistic action of quercetin, involving the modulation of multiple key signaling pathways such as MAPK, Nrf2, and PI3K/Akt in addition to NF-κB, likely contributes to its enhanced efficacy.
While this compound demonstrates significant antioxidant capabilities, particularly in scavenging various free radicals and inhibiting iNOS expression, its overall potency appears to be lower than that of quercetin. Further head-to-head comparative studies employing a standardized set of antioxidant assays are warranted to provide a more definitive quantitative comparison. Nevertheless, both compounds represent valuable natural products for further research and development in the context of diseases associated with oxidative stress and inflammation.
References
Comparative Analysis of the Anti-Inflammatory Activities of Tuberosin and Resveratrol
A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory properties of Tuberosin and Resveratrol, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative study of the anti-inflammatory activities of this compound, a compound isolated from Pueraria tuberosa, and Resveratrol, a well-studied polyphenol found in grapes and other plants. The comparison focuses on their effects on key inflammatory mediators and signaling pathways, supported by quantitative data from various experimental studies.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Resveratrol on key inflammatory markers. It is important to note that while extensive data is available for Resveratrol, the quantitative data for isolated this compound is less comprehensive, with some data extrapolated from studies on Pueraria tuberosa extracts.
| Parameter | This compound | Resveratrol | Reference Compound |
| Inhibition of Nitric Oxide (NO) Production | |||
| Cell Type | Rat Peritoneal Macrophages | RAW 264.7 Macrophages | - |
| Stimulant | LPS | LPS | - |
| IC50 Value | Not explicitly reported, but significant inhibition observed. | ~15-30 µM | - |
| Inhibition of Pro-Inflammatory Cytokines | |||
| TNF-α | Data on isolated this compound is limited. Pueraria tuberosa extract shows significant reduction. | IC50 ~1.8 µg/ml (in microglial cells) | - |
| IL-6 | Data on isolated this compound is limited. Pueraria tuberosa extract shows significant reduction. | Significant inhibition at 50 µM | - |
| IL-1β | Data on isolated this compound is limited. Pueraria tuberosa extract shows significant reduction. | Significant inhibition | - |
| Modulation of Signaling Pathways | |||
| NF-κB Pathway | Pueraria tuberosa extract inhibits NF-κB activation. | Inhibits p65 translocation and IκBα degradation. | - |
| MAPK Pathway | Limited data on isolated this compound. | Inhibits phosphorylation of p38, JNK, and ERK. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or Resveratrol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color change is observed.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB (p65, IκBα) and MAPK (p-p38, p-JNK, p-ERK).
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compounds and/or stimulants as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the points of intervention for this compound and Resveratrol.
Caption: Simplified signaling pathways of inflammation.
The diagram above illustrates the central role of the NF-κB and MAPK signaling pathways in mediating the inflammatory response triggered by stimuli like LPS and pro-inflammatory cytokines. Resveratrol has been shown to inhibit both pathways at multiple points. The precise mechanism for this compound is less clear, but it is known to inhibit the downstream expression of inflammatory mediators like nitric oxide.
Experimental Workflow
The following diagram outlines a general experimental workflow for comparing the anti-inflammatory activity of two compounds.
Caption: General workflow for comparative analysis.
This workflow provides a systematic approach to compare the anti-inflammatory effects of this compound and Resveratrol, from initial cell culture and treatment to the final data analysis and comparison.
Conclusion
Both this compound and Resveratrol exhibit promising anti-inflammatory properties. Resveratrol's mechanisms of action are well-documented, involving the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a broad suppression of pro-inflammatory mediators.[1][2]
The anti-inflammatory activity of this compound is evident from its ability to inhibit nitric oxide production.[3] However, further research is required to fully elucidate its quantitative effects on a wider range of cytokines and to delineate its precise molecular mechanisms of action, particularly in relation to the NF-κB and MAPK pathways. The majority of the current in-depth mechanistic studies have been conducted on the crude extract of Pueraria tuberosa, and future studies should focus on the isolated compound, this compound, to establish a more direct and comprehensive comparison with well-characterized compounds like Resveratrol.[4] This will be crucial for its potential development as a novel anti-inflammatory agent.
References
- 1. Suppression of nitric oxide synthase and the down-regulation of the activation of NFkappaB in macrophages by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 4. Resveratrol ameliorates glioblastoma inflammatory response by reducing NLRP3 inflammasome activation through inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tuberosin's Efficacy in Free Radical Scavenging: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the free radical scavenging activity of Tuberosin, a flavone isolated from Pueraria tuberosa, reveals its significant potential as a potent antioxidant. This guide provides a detailed comparison of this compound's performance against other antioxidants, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound has demonstrated a remarkable capacity to directly scavenge a variety of free radicals, positioning it as a compound of interest for further investigation in the development of novel antioxidant therapies.[1][2] Experimental evidence indicates that this compound's antioxidant activity is concentration-dependent and extends to the inhibition of inflammatory pathways.[1][2]
Comparative Analysis of Free Radical Scavenging Activity
The free radical scavenging potential of this compound was evaluated using several in vitro antioxidant assays. The results, summarized below, highlight its efficacy in comparison to a crude alcoholic extract of Pueraria tuberosa and the well-characterized antioxidant, Quercetin.
| Assay | This compound (EC50) | Alcoholic Extract of P. tuberosa (EC50) | Quercetin (EC50) |
| ABTS Radical Scavenging | 70 ng/mL | 320 µg/mL | Not Reported in this study |
| Superoxide Radical Scavenging | 156 µg/mL | 240 µg/mL | Not Reported in this study |
| Hydroxyl Radical Scavenging (Non-site specific) | 1.14 mM | Not Reported in this study | 0.80 µM |
| Hydroxyl Radical Scavenging (Site specific) | 0.918 mM | Not Reported in this study | 0.50 µM |
| Lipid Peroxidation Inhibition | 98 µg/mL | 780 µg/mL | Not Reported in this study |
| Nitric Oxide (NO) Production Inhibition (LPS-induced) | Concentration-dependent inhibition | Not Reported in this study | Not Reported in this study |
EC50: The concentration of the substance that causes a 50% reduction in the activity of the respective radical.
The data clearly indicates that isolated this compound is significantly more potent than the crude alcoholic extract of its source plant in scavenging ABTS and superoxide radicals, as well as in inhibiting lipid peroxidation.[1] When compared to Quercetin for hydroxyl radical scavenging, Quercetin demonstrated higher potency.[1] This difference is attributed to the structural variations between the two molecules, specifically the position of the hydroxyl groups on the flavone ring.[1]
Mechanism of Action: Beyond Direct Scavenging
This compound's antioxidant capabilities extend beyond direct free radical scavenging. It has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in a concentration-dependent manner.[1][2] This is achieved by suppressing the expression of the inducible nitric oxide synthase (iNOS) protein, a key enzyme in the inflammatory cascade.[1][2] This dual action of direct radical scavenging and modulation of inflammatory pathways underscores the therapeutic potential of this compound.
Caption: this compound's dual mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity of this compound was determined by pre-generating ABTS radicals through the reaction of a 14 mM ABTS solution with 4.9 mM potassium persulfate.[1] Various concentrations of this compound were then mixed with the ABTS radical solution. The reduction in absorbance was measured at 734 nm to determine the scavenging activity.[1]
Caption: ABTS assay experimental workflow.
Superoxide Radical Scavenging Assay
Superoxide radicals were generated in situ, and the scavenging activity of different concentrations of this compound was measured. The assay quantifies the ability of this compound to quench these highly reactive radicals. The concentration-dependent activity was observed, and the EC50 value was calculated.[1]
Lipid Peroxidation Assay
Lipid peroxidation was induced in a controlled in vitro system. The ability of this compound to inhibit this process was quantified by measuring the formation of thiobarbituric acid-reactive substances (TBARS).[1] The assay demonstrated a significant and concentration-dependent inhibition of lipid peroxidation by this compound.[1]
Inhibition of Nitric Oxide Production
Rat peritoneal macrophages were cultured and stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO).[1][2] The cells were pre-treated with various concentrations of this compound for 30 minutes before LPS stimulation. After 17 hours of incubation, the amount of NO released into the culture supernatant was indirectly measured by quantifying nitrite levels using the Griess reagent.[1][2]
References
Comparative Analysis of Tuberosin's Effects on Breast Cancer Cell Lines: A Methodological Guide
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the effects of Tuberosin, a pterocarpan found in Pueraria tuberosa, on different breast cancer cell lines. Due to the limited availability of direct experimental data for this compound's specific effects on various cell lines in publicly accessible literature, this document serves as a methodological guide. It outlines the necessary experimental protocols and data presentation formats to conduct a comprehensive comparative analysis, using data for a related pterocarpan compound as an illustrative placeholder.
Introduction to this compound and Target Cell Lines
This compound is a natural pterocarpan compound isolated from the plant Pueraria tuberosa.[1][2][3] Pterocarpans as a class have demonstrated a range of biological activities, including anticancer effects.[4][5][6] This guide focuses on a comparative study of this compound's potential effects on two well-characterized human breast cancer cell lines: MCF-7 and T-47D.
-
MCF-7 (Michigan Cancer Foundation-7): This cell line is an estrogen receptor (ER) positive, progesterone receptor (PR) positive, and human epidermal growth factor receptor 2 (HER2) negative cell line.[7][8][9] It is a well-established model for luminal A type breast cancer and is sensitive to estrogen.
-
T-47D: This is another ER and PR positive, HER2 negative human ductal breast epithelial tumor cell line.[10][11] While similar to MCF-7, it can exhibit different responses to hormonal treatments and other therapeutic agents.
Quantitative Data Comparison
A crucial aspect of comparing the effects of a compound on different cell lines is the quantitative assessment of its cytotoxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation.
Table 1: Illustrative Cytotoxicity of a Pterocarpan Compound in Breast Cancer Cell Lines.
Disclaimer: The following data is for a different pterocarpan, (+)-2,3,9-trimethoxypterocarpan, and is used here for illustrative purposes due to the lack of specific published IC50 values for this compound in these cell lines. This table demonstrates the format for presenting such comparative data.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | (+)-2,3,9-trimethoxypterocarpan | Not Specified | 2.9 µg/mL | [4] |
| T-47D | Not Available | Not Available | Not Available |
Experimental Protocols
To generate the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate MCF-7 and T-47D cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for a Pterocarpan Compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pterocarpan compound like this compound, leading to apoptosis.
Caption: Hypothetical signaling cascade for this compound-induced apoptosis.
Experimental Workflow for Comparative Analysis
This diagram outlines the workflow for the comparative study of this compound's effects.
Caption: Workflow for comparing this compound's effects in different cell lines.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound's effects on MCF-7 and T-47D breast cancer cell lines. By following the detailed experimental protocols and data presentation formats outlined, researchers can generate robust and comparable data to elucidate the potential of this compound as a therapeutic agent. Future in-vitro studies are necessary to populate the comparison tables with specific data for this compound and to validate the hypothetical signaling pathways.
References
- 1. Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry [ouci.dntb.gov.ua]
- 2. Frontiers | Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry [frontiersin.org]
- 3. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Potential of the Isoflavonoids (+)- and (−)-2,3,9-Trimethoxypterocarpan: Mechanism-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11a-N-Tosyl-5-deoxi-pterocarpan, LQB-223, a novel compound with potent antineoplastic activity toward breast cancer cells with different phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellosaurus cell line MCF-7 (CVCL_0031) [cellosaurus.org]
- 8. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 9. MCF-7 Cells [cytion.com]
- 10. bcrj.org.br [bcrj.org.br]
- 11. T47D Cell Line - Creative Biogene [creative-biogene.com]
Reproducibility of Tuberosin's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Tuberosin, an isoflavonoid isolated from Pueraria tuberosa. The objective is to critically evaluate the reproducibility of its reported bioactivities and benchmark its performance against other known anti-inflammatory agents. This analysis is based on available experimental data, with a focus on key inflammatory markers and signaling pathways.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its antioxidant and free radical scavenging activities. A key study has established its ability to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[1] While this provides a foundational understanding of its mechanism, the reproducibility of these findings is not yet extensively documented in publicly available literature. Further independent validation is required to solidify its potential as a therapeutic agent. This guide synthesizes the existing data, outlines the experimental methodologies for assessing its effects, and compares its activity with other compounds, highlighting the need for further research into its impact on crucial inflammatory signaling cascades like MAPK and JAK/STAT.
Data Presentation: this compound vs. Alternative Anti-inflammatory Agents
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and compare it with Quercetin, a well-characterized anti-inflammatory flavonoid. The data is extracted from studies using a lipopolysaccharide (LPS)-induced inflammation model in macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Type | IC50 (µg/mL) | Fold Difference vs. This compound | Reference |
| This compound | Rat Peritoneal Macrophages | 18.5 ± 1.5 | - | [1] |
| Quercetin | Rat Peritoneal Macrophages | 2.5 ± 0.3 | 7.4x more potent | [1] |
Table 2: Free Radical Scavenging Activity (EC50 Values)
| Free Radical | This compound (µg/mL) | Quercetin (µg/mL) | Reference |
| ABTS•+ | 1.8 ± 0.2 | 0.5 ± 0.1 | [1] |
| DPPH• | 15.0 ± 1.2 | 2.2 ± 0.2 | [1] |
| Superoxide | 25.0 ± 2.0 | 5.0 ± 0.5 | [1] |
| Hydroxyl | 8.0 ± 0.8 | 1.5 ± 0.2 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LPS-Induced Inflammation and Potential Intervention by this compound
The diagram below illustrates the signaling cascade initiated by LPS, leading to the production of pro-inflammatory mediators. This compound is hypothesized to interfere with this pathway, primarily through the inhibition of NF-κB activation, which is a critical transcription factor for iNOS expression.[1]
References
A Comparative Analysis of Tuberosin and Other Pueraria Flavonoids: Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of tuberosin with other prominent flavonoids found in Pueraria species, namely puerarin, daidzein, and genistein. The focus is on their anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Overview of Bioactivities
Pueraria species are a rich source of isoflavonoids, which have been extensively studied for their diverse pharmacological effects. While puerarin, daidzein, and genistein are well-investigated, this compound is a lesser-known compound with emerging evidence of significant biological potential. This guide consolidates existing data to facilitate a comparative understanding of these four key flavonoids.
Comparative Data on Biological Activities
The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of this compound, puerarin, daidzein, and genistein. It is important to note that the data presented are compiled from different studies and direct comparisons of absolute values should be made with caution due to variations in experimental conditions.
Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Puerarin | U251 Glioblastoma | CCK-8 | 197.1 µM (48h) | |
| U87 Glioblastoma | CCK-8 | 190.7 µM (48h) | ||
| SH-SY5Y Neuroblastoma | CCK-8 | 174.4 µM | ||
| MCF-7 (Breast Cancer) | MTT | Varies (often used in combination) | ||
| This compound | - | - | Data not available | - |
| Daidzein | - | - | Data not available in comparative context | - |
| Genistein | - | - | Data not available in comparative context | - |
IC50: Half-maximal inhibitory concentration.
Anti-inflammatory Activity
| Compound | Assay | Model | Effect | IC50 / Effective Concentration | Citation |
| This compound | NO Production | LPS-stimulated macrophages | Inhibition | Concentration-dependent | [1] |
| Daidzein | IL-6 Production | IL-1β-stimulated synovial cells | Significant inhibition | - | |
| NO Production | LPS-stimulated RAW264.7 macrophages | Inhibition | - | ||
| Genistein | NO Production | LPS-induced macrophages | Superior inhibition to daidzein | 57.9 µM | |
| Puerarin | - | - | Anti-inflammatory effects reported | - |
NO: Nitric Oxide; LPS: Lipopolysaccharide; IL-6: Interleukin-6.
Antioxidant Activity
| Compound | Assay | EC50/FRS50 Value | Citation |
| This compound | ABTS Radical Scavenging | 70 ng/mL | [1] |
| Puerarin | DPPH Radical Scavenging | Comparable to α-tocopherol | |
| ABTS Radical Scavenging (P. lobata leaf extract) | 121 ± 6.6 µg/mL | ||
| Daidzein | DPPH Radical Scavenging | Comparable to α-tocopherol | |
| Genistein | ABTS Radical Scavenging | 43.17 µg/mL |
EC50: Half-maximal effective concentration; FRS50: 50% free radical scavenging concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Signaling Pathways and Mechanisms of Action
The biological activities of these flavonoids are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
Puerarin has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Signaling Pathway
Daidzein and genistein exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
References
Head-to-head comparison of Tuberosin and curcumin's iNOS inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inducible nitric oxide synthase (iNOS) inhibitory activities of Tuberosin and Curcumin. The following sections present available experimental data, outline methodologies from key studies, and visualize relevant biological pathways and workflows to facilitate a comprehensive understanding of their respective mechanisms and potencies.
Quantitative Data Summary
While direct comparative studies providing IC50 values for both this compound and Curcumin on iNOS inhibition are limited, this table summarizes the available quantitative data from independent studies. It is important to note that the experimental conditions, including cell types and stimuli, differ between these studies, which may influence the observed inhibitory concentrations.
| Compound | Parameter Measured | Cell Type | Stimulus | Reported IC50 / Inhibition |
| This compound | Nitric Oxide (NO) Production | Murine Macrophages | LPS | Concentration-dependent inhibition of NO release. At 100 µg/ml, NO release was 1.8 µM compared to 7.8 µM in the LPS-stimulated control. |
| Curcumin | Nitric Oxide (NO) Production | Rat Primary Microglia | LPS | IC50: 3.7 µM[1] |
Note: The data for this compound does not provide a calculated IC50 value for iNOS inhibition but demonstrates a clear dose-dependent effect on NO production.
Experimental Protocols
This compound: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
This protocol is based on the methodology described in the study "Antioxidant activity of this compound isolated from Pueraria tuberose Linn".
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml.
-
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite Quantification (Griess Assay):
-
After incubation, 100 µl of the cell culture supernatant is mixed with 100 µl of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
-
iNOS Protein Expression (Western Blot):
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for iNOS.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
-
Curcumin: Inhibition of LPS-Induced Nitric Oxide Production in Microglia
This protocol is based on the methodology described in the study "Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia".[1]
-
Primary Microglia Culture: Primary microglial cells are isolated from the cerebral cortices of neonatal rats and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Cell Seeding: Microglia are seeded into 24-well plates at a density of 5 x 10^5 cells/well.
-
Treatment: Cells are treated with various concentrations of curcumin for 30 minutes before being stimulated with 1 µg/ml of LPS.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite in the culture supernatants is measured using the Griess reagent as described in the this compound protocol.
-
iNOS mRNA and Protein Expression:
-
RT-PCR: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. PCR is then carried out using primers specific for iNOS and a housekeeping gene (e.g., GAPDH) to determine the relative expression of iNOS mRNA.
-
Western Blot: Cell lysates are prepared, and Western blotting is performed as described in the this compound protocol to detect the levels of iNOS protein.
-
Signaling Pathways and Mechanisms of Action
Both this compound and Curcumin appear to exert their iNOS inhibitory effects by targeting key inflammatory signaling pathways.
This compound's mechanism of action is suggested to be through the inhibition of iNOS gene expression, leading to a reduction in the amount of iNOS protein. While the specific upstream signaling molecules targeted by this compound are not fully elucidated in the available literature, its anti-inflammatory and antioxidant properties suggest a potential modulation of transcription factors involved in the inflammatory response.
Curcumin has been more extensively studied and is known to inhibit iNOS expression and activity through multiple mechanisms:
-
Inhibition of NF-κB Pathway: Curcumin can prevent the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for iNOS gene expression.[2] It achieves this by inhibiting the degradation of IκB, the inhibitory subunit of NF-κB.
-
Modulation of MAPK Pathway: Curcumin can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38.[1][2] These kinases are involved in the signaling cascade that leads to the activation of transcription factors like AP-1, which also plays a role in iNOS expression.
-
Post-translational Regulation: Some studies suggest that curcumin can also promote the degradation of the iNOS protein itself.[2][3]
Caption: Signaling pathways of iNOS induction and points of inhibition by this compound and Curcumin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the iNOS inhibitory potential of a compound.
Caption: A generalized experimental workflow for assessing the iNOS inhibitory activity of compounds.
Logical Relationship of Comparison
The following diagram outlines the logical flow of comparing this compound and Curcumin as iNOS inhibitors.
Caption: Logical framework for the comparative analysis of this compound and Curcumin as iNOS inhibitors.
References
- 1. Frontiers | Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pueraria tuberosa extract inhibits iNOS and IL-6 through suppression of PKC-α and NF-kB pathway in diabetes-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Isolated Tuberosin: A Comparative Guide Using NMR and Mass Spectrometry
The rigorous evaluation of purity is a critical step in the characterization of isolated natural products for research and drug development. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the purity assessment of Tuberosin, a pterocarpan isolated from Pueraria tuberosa. We present detailed experimental protocols, comparative data, and a comprehensive workflow to assist researchers in selecting and applying the appropriate methods for their specific needs.
Introduction to this compound and Purity Assessment
This compound (C₂₀H₁₈O₅) is a bioactive pterocarpan with potential therapeutic applications.[1][2] Ensuring the purity of isolated this compound is paramount for accurate biological and pharmacological studies, as impurities can significantly alter experimental outcomes. Both NMR and MS offer distinct advantages for purity determination. Quantitative NMR (qNMR) provides information on the molar concentration of the analyte and impurities without the need for identical reference standards for each impurity.[3][4] In contrast, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) excel at detecting and identifying trace-level impurities with high sensitivity and selectivity.[5][6]
Experimental Protocols
This protocol outlines the determination of this compound purity using an internal standard.
A. Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the isolated this compound sample.
-
Accurately weigh approximately 2.0 mg of a high-purity internal standard (e.g., maleic acid). The standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Vortex the tube until the sample and standard are completely dissolved.
B. NMR Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16 (to achieve a good signal-to-noise ratio).
-
Acquisition Time: ~4 seconds.
C. Data Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate a well-resolved, characteristic signal of this compound and a known signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer to assess purity.
A. Sample Preparation:
-
Prepare a stock solution of the isolated this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
B. LC-MS Data Acquisition:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 100-1000 m/z
-
Scan Mode: Full scan MS¹
-
C. Data Analysis:
-
Generate the Total Ion Chromatogram (TIC).
-
Integrate the peak area of the main compound (this compound) and any impurity peaks detected.
-
Calculate the relative purity by dividing the peak area of this compound by the total peak area of all detected compounds and multiplying by 100. Purity (%) = (Area_this compound / Total Area) * 100
-
The accurate mass measurement from the MS¹ scan can be used to predict the elemental composition of the main peak and impurities, aiding in their identification.
Quantitative Data Summary
The following tables present representative data for the purity assessment of a hypothetical this compound sample.
Table 1: Representative qNMR Data for this compound Purity Assessment
| Compound | Signal (ppm) | Multiplicity | Integration | Protons (N) | MW ( g/mol ) | Mass (mg) | Purity (%) |
| This compound | 6.85 | Doublet | 1.00 | 1 | 338.35 | 5.12 | 98.5 |
| Maleic Acid (Std) | 6.28 | Singlet | 2.15 | 2 | 116.07 | 2.05 | 99.9 |
| Impurity (Methanol) | 3.31 | Singlet | 0.12 | 3 | 32.04 | - | 0.8 |
Table 2: Representative LC-MS Data for this compound Purity Assessment
| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Peak Area | Relative Area (%) | Proposed Identity |
| 1 | 5.72 | 339.1227 | 18543210 | 98.8 | This compound |
| 2 | 6.15 | 341.1384 | 225100 | 1.2 | Dihydrothis compound |
Comparative Analysis: NMR vs. Mass Spectrometry
Both techniques provide valuable information, but they have distinct strengths and weaknesses for purity assessment.
Table 3: Comparison of NMR and Mass Spectrometry for Purity Assessment
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Principle | Measures the nuclear spin properties of atoms in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. |
| Quantification | Absolute quantification (qNMR) is possible with an internal standard; response is independent of molecular structure.[7][8] | Relative quantification based on peak area; response is highly dependent on ionization efficiency.[5] |
| Sensitivity | Lower (mg to high µg range). | Higher (µg to pg range).[6] |
| Selectivity | Excellent for structural isomers. Can distinguish between compounds with the same mass. | Excellent for separating compounds by mass. Can distinguish isobaric compounds with high resolution. |
| Impurity Detection | Detects all proton-containing molecules above the detection limit, including non-UV active compounds and residual solvents.[3] | Highly sensitive for ionizable impurities. May not detect non-ionizable or volatile compounds. |
| Reference Standard | Does not require a reference standard for every impurity.[8] | Ideally requires a reference standard for each impurity for accurate quantification. |
| Throughput | Lower. Each sample run can take several minutes to over an hour depending on the experiment. | Higher. Modern UHPLC methods allow for rapid analysis in minutes per sample. |
| Structural Info | Provides detailed structural information for both the main compound and impurities. | Provides molecular weight and fragmentation data, which aids in structural elucidation.[9] |
Visualization of the Purity Assessment Workflow
The following diagram illustrates the integrated workflow for the purity assessment of isolated this compound using both NMR and mass spectrometry.
Caption: Workflow for this compound purity assessment.
Conclusion
NMR spectroscopy and mass spectrometry are powerful, complementary techniques for the comprehensive purity assessment of isolated natural products like this compound. While qNMR offers the advantage of "absolute" quantification against an internal standard and provides rich structural information, LC-MS provides superior sensitivity for detecting trace impurities. For researchers and drug development professionals, employing both methods provides an orthogonal approach, ensuring a highly confident and thorough characterization of the compound's purity, which is essential for reliable downstream applications.
References
- 1. This compound | C20H18O5 | CID 14630495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Validation of Tuberosin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally validated and proposed mechanisms of action of Tuberosin, a naturally occurring pterocarpan with diverse biological activities. The product's performance is compared with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are provided, along with visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Inhibition of AKT1 Signaling
The serine/threonine kinase AKT1 is a critical node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Computational screening and molecular dynamics simulations have identified this compound as a potent and selective inhibitor of AKT1.
Comparative Data: this compound vs. Villosol for AKT1 Inhibition
A structure-guided virtual screening of natural compounds identified both this compound and Villosol as promising AKT1 inhibitors. While experimental IC50 values from a head-to-head kinase assay are not yet published, molecular docking studies provide a comparison of their binding affinities to the ATP-binding pocket of AKT1.
| Compound | Target | Binding Affinity (kcal/mol) | Interacting Residues | Source |
| This compound | AKT1 | -9.5 | Lys179, Glu191, Asp292 | Adnan, M. et al. (2022) |
| Villosol | AKT1 | -9.2 | Glu234, Asp292 | Adnan, M. et al. (2022) |
Experimental Protocol: In Vitro AKT1 Kinase Assay
This protocol describes a common method to determine the inhibitory activity of a compound against AKT1.
-
Reagents and Materials:
-
Recombinant human AKT1 enzyme
-
AKT1 substrate (e.g., a peptide with a consensus phosphorylation sequence)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compounds (this compound, Villosol) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compounds (e.g., this compound, Villosol) in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a control.
-
Add 2 µL of recombinant AKT1 enzyme to each well.
-
Add 2 µL of the AKT1 substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentration of ATP should be close to the Km value for AKT1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP and then using luciferase to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
AKT1 Signaling Pathway
Modulation of Estrogen Receptor Signaling
The estrogen receptor (ER) is a key regulator of gene expression and plays a crucial role in the development and progression of hormone-responsive cancers, such as breast cancer. This compound has been shown to modulate ER pathways, leading to altered gene expression and increased cell proliferation in ER-positive breast cancer cell lines.
Comparative Data: this compound vs. 17β-estradiol (E2) in MCF-7 Cells
The following table summarizes the effects of this compound and the natural estrogen, 17β-estradiol (E2), on the proliferation of MCF-7 breast cancer cells. While a direct EC50 comparison is not available in the provided literature, the qualitative and semi-quantitative effects are noted.
| Compound | Cell Line | Effect on Proliferation | Notable Gene Expression Changes | Source |
| This compound | MCF-7 | Dose-dependent increase | Upregulation of ER-responsive genes (PGR, TFF1, CXCL12) | Park, J. et al. (2023) |
| 17β-estradiol (E2) | MCF-7 | Potent inducer of proliferation | Upregulation of ER-responsive genes | Standard positive control |
Experimental Protocol: MCF-7 Cell Proliferation Assay
This protocol details a method to assess the estrogenic activity of compounds by measuring their effect on the proliferation of MCF-7 cells.
-
Cell Culture:
-
Culture MCF-7 cells in a complete growth medium (e.g., EMEM supplemented with 10% FBS).
-
Prior to the experiment, switch the cells to a phenol red-free medium supplemented with charcoal-stripped serum for at least 48 hours to remove any estrogenic compounds.
-
-
Assay Procedure:
-
Seed the hormone-deprived MCF-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to attach and acclimate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, E2) in the phenol red-free, charcoal-stripped serum medium.
-
Remove the acclimation medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (E2).
-
Incubate the plates for a period of 6 days, with a medium change every 2-3 days.
-
At the end of the incubation period, quantify cell proliferation using a suitable method, such as the MTT assay, CyQUANT assay, or by direct cell counting.
-
Generate dose-response curves and calculate the EC50 value (the concentration of a compound that elicits a half-maximal response).
-
Estrogen Receptor Signaling Pathway
Activation of Pyruvate Kinase M2 (PKM2)
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is often overexpressed in cancer cells. It exists in a highly active tetrameric form and a less active dimeric form. The dimeric form promotes the accumulation of glycolytic intermediates that are used for anabolic processes, thus supporting cancer cell proliferation. This compound has been identified through in silico screening as a potential activator of PKM2, which would force the enzyme into its more active tetrameric state, thereby reversing the metabolic phenotype of cancer cells.
Comparative Data: this compound vs. TEPP-46 (a known PKM2 activator)
Direct experimental data for this compound's PKM2 activation is not yet available. The table below presents the in silico findings for this compound and experimental data for a well-characterized PKM2 activator, TEPP-46, for comparative context.
| Compound | Target | Method of Identification | Proposed/Validated Effect | Source |
| This compound | PKM2 | Virtual Screening, Molecular Docking | Potential Activator | Adnan, M. et al. (2022) |
| TEPP-46 | PKM2 | High-Throughput Screening | Potent Activator (EC50 ~30-90 nM) | Published Literature |
Experimental Protocol: PKM2 Activity Assay
This protocol describes a method to measure the activity of PKM2 and assess the effect of potential activators.
-
Reagents and Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
ADP
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Test compounds (this compound)
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, ADP, LDH, and NADH.
-
Add the test compound (this compound) at various concentrations to the wells of the 96-well plate.
-
Add the recombinant PKM2 enzyme to the wells to initiate the reaction.
-
The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by LDH, which oxidizes NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of NADH oxidation and thus to the activity of PKM2.
-
Calculate the initial reaction rates and plot them against the compound concentration to determine the EC50 for activation.
-
PKM2 in Cancer Metabolism
Anti-inflammatory Action via iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO is important for host defense, its overproduction by iNOS can contribute to chronic inflammation and tissue damage. This compound has been shown to possess anti-inflammatory properties by inhibiting the expression of iNOS in macrophages.
Comparative Data: this compound vs. L-NAME (a general NOS inhibitor)
The following table compares the inhibitory effect of this compound on iNOS expression with that of L-NAME, a non-specific inhibitor of nitric oxide synthase activity.
| Compound | Cell Type | Effect | Mechanism | Source |
| This compound | Rat Peritoneal Macrophages | Inhibits LPS-induced iNOS protein expression | Transcriptional or post-transcriptional regulation | Pandey, S. et al. (2010) |
| L-NAME | Various | Competitive inhibitor of NOS enzymes | Binds to the active site | Standard NOS inhibitor |
Experimental Protocol: Western Blot for iNOS Expression in Macrophages
This protocol describes how to measure the protein levels of iNOS in macrophages treated with an inflammatory stimulus and a potential inhibitor.
-
Cell Culture and Treatment:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression.
-
Incubate for a further period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative expression of iNOS in each sample.
-
iNOS Signaling Pathway in Inflammation
Tuberosin: A Natural Anti-Inflammatory Compound Challenging Synthetic Drugs
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with high efficacy and minimal side effects is a perpetual endeavor. In this context, the natural compound tuberosin, isolated from Pueraria tuberosa, has emerged as a promising candidate. This guide provides an objective comparison of the efficacy of this compound with established synthetic anti-inflammatory drugs, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound, a flavonoid, demonstrates significant anti-inflammatory properties primarily through the inhibition of the nitric oxide (NO) pathway and modulation of the NF-κB signaling cascade. Experimental evidence indicates that this compound effectively suppresses key inflammatory mediators, positioning it as a viable natural alternative to synthetic drugs like cyclooxygenase-2 (COX-2) inhibitors and traditional non-steroidal anti-inflammatory drugs (NSAIDs). While direct comparative studies are limited, analysis of its mechanism of action and inhibitory concentrations against inflammatory markers suggests a potent anti-inflammatory potential.
Mechanism of Action: A Comparative Overview
This compound exerts its anti-inflammatory effects through a multi-pronged approach. Its primary mechanism involves the potent inhibition of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the production of nitric oxide, a pro-inflammatory mediator. This inhibition occurs at the protein expression level, suggesting an interference with the upstream NF-κB signaling pathway.[1][2]
Synthetic anti-inflammatory drugs, on the other hand, operate through different, albeit sometimes overlapping, mechanisms. Non-selective NSAIDs like ibuprofen and diclofenac inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, another class of inflammatory mediators.[3][4] Selective COX-2 inhibitors, such as celecoxib, were developed to specifically target the inflammation-associated COX-2 enzyme, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.[5][6][7]
Interestingly, some synthetic drugs, including celecoxib, have also been shown to inhibit the NF-κB signaling pathway, indicating a convergence of mechanisms with natural compounds like this compound.[8]
Quantitative Comparison of Efficacy
Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Cell Type | Stimulant | Concentration | % Inhibition of NO Production | Reference |
| This compound | Rat Peritoneal Macrophages | LPS | 10 µg/mL | 25% | [1] |
| 20 µg/mL | 48% | [1] | |||
| 30 µg/mL | 65% | [1] | |||
| 40 µg/mL | 78% | [1] | |||
| Celecoxib | RAW 264.7 Macrophages | LPS/IFN-γ | 100 µM | ~78% | |
| Diclofenac | J774 Macrophages | LPS | 100 µM | ~50% | [7] |
Table 2: Inhibition of Pro-inflammatory Mediators and Pathways
| Compound | Target | IC50 / Effective Concentration | Mechanism | Reference |
| This compound | iNOS Protein Expression | Concentration-dependent reduction | Inhibition of NF-κB pathway | [1][2] |
| Celecoxib | COX-2 | 0.04 µM | Direct enzyme inhibition | [6] |
| NF-κB Activation | IC50: 24 µM (TNF-induced) | Inhibition of IκBα kinase | [5] | |
| Diclofenac | COX-1 | 7.1 µM | Direct enzyme inhibition | [6] |
| COX-2 | 0.9 µM | Direct enzyme inhibition | [6] | |
| NF-κB Activation | IC50: 380 µM (TNF-induced) | Inhibition of IκBα kinase | [5] | |
| Ibuprofen | COX-1 | 13 µM | Direct enzyme inhibition | |
| COX-2 | 35 µM | Direct enzyme inhibition | ||
| NF-κB Activation | IC50: 3490 µM (TNF-induced) | Inhibition of IκBα kinase | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the expression of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological or genetic inhibition of iNOS prevents cachexia‐mediated muscle wasting and its associated metabolism defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the signal transduction in the induction of nitric oxide synthase by lipoteichoic acid in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of inducible nitric oxide synthesis by the herbal preparation Padma 28 in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tuberosin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of tuberosin, a naturally occurring pterocarpan compound. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with institutional and regulatory standards.
I. Understanding the Compound: Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known chemical and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | PubChem |
| Molecular Weight | 338.4 g/mol | PubChem[1] |
| Appearance | Solid (Expected) | General Chemical Knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemicalBook[2] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| LogP | 2.5 | PubChem[1] |
II. Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for pure this compound is not widely available, related compounds and general chemical safety principles dictate a cautious approach. The following potential hazards should be considered:
-
Skin and Eye Irritation: Assume the compound may cause irritation upon contact.
-
Respiratory Irritation: Handling of the solid compound may generate dust, which could be irritating if inhaled.
-
Unknown Toxicity: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled as a potentially toxic substance.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves suitable for handling organic compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood.
III. Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound and its contaminated materials is to treat it as hazardous chemical waste. On-site chemical treatment or neutralization is not recommended without a validated protocol specific to this compound.
Step 1: Waste Segregation
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure proper disposal by waste management professionals.
-
Solid this compound Waste:
-
Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) or glass container with a secure lid).
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Liquid this compound Waste (Solutions):
-
Collect solutions of this compound in a dedicated, properly labeled hazardous waste container.
-
The container should be a screw-cap bottle made of a material compatible with the solvent used (e.g., glass or a specific type of plastic).
-
Separate halogenated and non-halogenated solvent waste streams.
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as liquid hazardous waste.
-
Step 2: Waste Container Labeling
Accurate and complete labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and the solvent(s) present.
-
Indicate the approximate concentration or quantity of this compound in the container.
-
Include the date the waste was first added to the container.
-
Ensure the PI's name and lab location are on the label.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste in the laboratory pending pickup is crucial to prevent spills and exposure.
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
-
Store incompatible waste streams separately.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system or by contacting the EHS office directly.
-
Do not dispose of this compound waste down the drain or in the regular trash.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or wipe up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a sealed hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the absorbent material into a sealed hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the spill area.
-
Contact your institution's EHS or emergency response team for assistance.
-
Provide them with as much information as possible about the spilled substance.
-
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disclaimer: This guide provides general recommendations for the proper disposal of this compound based on standard laboratory safety practices. Specific disposal requirements may vary depending on local, state, and federal regulations, as well as your institution's policies. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tuberosin
For Immediate Reference: Essential Safety and Handling Protocols for Tuberosin
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your experimental work.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling, storage, and experimental planning.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₅ | [1] |
| Molecular Weight | 338.35 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| CAS Number | 41347-45-9 | [3][4] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, inhalation, and eye exposure. The following PPE is required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against dust particles and splashes.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) or a chemical fume hood should be used.[6]
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Spill Management:
-
In the event of a spill, evacuate the area and prevent the spread of dust.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.[7]
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound and diluting it to working concentrations for use in cell culture experiments, such as those involving macrophage cell lines.[8][9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a small amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to make a 10 mM stock solution using the following formula: Volume (µL) = (Mass (mg) / 338.35 g/mol ) * 100,000
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Add the prepared working solutions of this compound to your cell cultures and incubate for the desired period as determined by your experimental design.
-
Biological Activity and Signaling
This compound has demonstrated significant antioxidant and anti-inflammatory properties.[4][8] Research has shown that it can inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] More recent studies have also identified this compound as a potent and selective inhibitor of AKT1, a key protein in cellular signaling pathways related to cell survival and proliferation.[10]
Caption: this compound's inhibitory effects on inflammatory and cell survival pathways.
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. biocrick.com [biocrick.com]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
